Product packaging for Diloxanide(Cat. No.:CAS No. 579-38-4)

Diloxanide

Cat. No.: B1670642
CAS No.: 579-38-4
M. Wt: 234.08 g/mol
InChI Key: GZZZSOOGQLOEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diloxanide is a pharmaceutical agent recognized for its potent anti-protozoal properties, specifically targeting intestinal infections caused by Entamoeba histolytica . It functions as a luminal amebicide, meaning it is active within the gastrointestinal tract and is highly effective against the trophozoite form of the amoeba, thereby preventing the formation of invasive cysts . While the precise mechanism of action is not fully elucidated, its structural similarity to chloramphenicol suggests it may inhibit protein synthesis within the parasite . Pharmacokinetic studies indicate that this compound furoate acts as a prodrug, which is hydrolyzed in the gut to release the active moiety, this compound . It exhibits high bioavailability and a significant portion of the dose is rapidly excreted in the urine as a glucuronide metabolite . This compound is a crucial tool for researchers studying the pathogenesis of amoebiasis and investigating therapeutic interventions, especially for asymptomatic cyst passers . It has a documented high parasite clearance rate and has been a part of the World Health Organization's List of Essential Medicines, underlining its historical and research significance . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures and must not be administered to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO2 B1670642 Diloxanide CAS No. 579-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZZSOOGQLOEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022939
Record name Diloxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-38-4
Record name Diloxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diloxanide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diloxanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diloxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diloxanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89134SCM7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Structural Symbiosis: A Comparative Analysis of Diloxanide and Chloramphenicol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the structural and functional similarities between the luminal amebicide, Diloxanide, and the broad-spectrum antibiotic, Chloramphenicol. While occupying distinct therapeutic niches, these molecules share a critical structural motif—the dichloroacetamide group—which is believed to underpin a commonality in their mechanism of action. This document will dissect their chemical structures, compare their physicochemical properties, and explore their mechanisms of action, with a focus on the prevailing hypothesis that this compound's amebicidal activity is linked to the inhibition of protein synthesis, a mechanism well-established for Chloramphenicol. Experimental protocols for structural elucidation and analysis are also detailed, providing a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, primarily used in its ester prodrug form, this compound furoate, is the drug of choice for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. Chloramphenicol is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Despite their different therapeutic applications, a striking structural similarity exists between the active form of this compound and Chloramphenicol. The current understanding of this compound's mechanism of action is largely based on its structural similarity to Chloramphenicol, particularly the dichloroacetamide moiety.[1] This has led to the hypothesis that this compound may also exert its therapeutic effect by inhibiting protein synthesis in the target organism.[1][2][3] This guide aims to provide a thorough examination of this structural and functional relationship.

Comparative Structural Analysis

The core structural similarity between this compound and Chloramphenicol lies in the dichloroacetamide group . This functional group is present in both molecules and is crucial for the biological activity of Chloramphenicol.

This compound (active form): 2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide Chloramphenicol : 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide[4]

While both molecules possess a substituted phenyl ring, the nature and position of these substituents differ significantly, which accounts for their distinct pharmacological profiles.

Below is a visual representation of their chemical structures.

G cluster_this compound This compound cluster_chloramphenicol Chloramphenicol diloxanide_img diloxanide_img chloramphenicol_img chloramphenicol_img

Figure 1: Chemical Structures of this compound and Chloramphenicol.

Physicochemical Properties

A comparison of the physicochemical properties of this compound and Chloramphenicol reveals further insights into their similarities and differences.

PropertyThis compoundChloramphenicol
Molecular Formula C₉H₉Cl₂NO₂[5]C₁₁H₁₂Cl₂N₂O₅[4][6]
Molecular Weight 234.08 g/mol [5]323.13 g/mol
LogP 2.24[5]1.14
Water Solubility Low2.5 mg/mL at 25°C
Melting Point 175 °C[7]149-153 °C

Mechanism of Action: A Tale of Two Protein Synthesis Inhibitors?

Chloramphenicol: A Well-Defined Mechanism

Chloramphenicol's mechanism of action is well-elucidated. It is a bacteriostatic agent that inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[8][9] Specifically, it binds to the A2451 and A2452 residues of the 23S rRNA, preventing the formation of a peptide bond by inhibiting the peptidyl transferase activity.[9] This action halts the elongation of the polypeptide chain, thereby arresting bacterial growth.

G Chloramphenicol Chloramphenicol Ribosome Bacterial 50S Ribosomal Subunit Chloramphenicol->Ribosome Binds to PeptidylTransferase Inhibition of Peptidyl Transferase Ribosome->PeptidylTransferase ProteinSynthesis Blocks Protein Chain Elongation PeptidylTransferase->ProteinSynthesis Bacteriostasis Bacteriostasis ProteinSynthesis->Bacteriostasis

Figure 2: Signaling Pathway of Chloramphenicol's Mechanism of Action.

This compound: An Inferred Mechanism

The precise mechanism of action for this compound is not as definitively established.[1][3] However, the prevailing hypothesis, driven by its structural similarity to Chloramphenicol, is that it also functions as a protein synthesis inhibitor.[1][2] It is believed to act on the trophozoites of E. histolytica in the intestinal lumen, disrupting their metabolic processes and leading to cell death.[2]

G DiloxanideFuroate This compound Furoate (Prodrug) Hydrolysis Hydrolysis in GI Tract DiloxanideFuroate->Hydrolysis This compound This compound (Active Drug) Hydrolysis->this compound Trophozoite E. histolytica Trophozoite This compound->Trophozoite ProteinSynthesis Inhibition of Protein Synthesis (Hypothesized) Trophozoite->ProteinSynthesis Amoebicidal Amoebicidal Action ProteinSynthesis->Amoebicidal

Figure 3: Proposed Mechanism of Action for this compound.

Experimental Protocols for Structural Elucidation

The structural characterization of molecules like this compound and Chloramphenicol relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the structure of organic molecules in solution.[10]

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

    • ¹³C NMR: Provides information about the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for the complete assignment of the structure.

  • Data Analysis: The resulting spectra are analyzed to deduce the molecular structure by interpreting chemical shifts, coupling constants, and cross-peaks.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and molecular formula of a compound.

  • Objective: To determine the exact mass and elemental composition.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the molecular weight. High-resolution data can provide the elemental composition.

X-ray Crystallography

For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure.

  • Objective: To determine the precise spatial arrangement of atoms in the crystal lattice.

  • Sample Preparation: A single, high-quality crystal of the compound is required. This is often the most challenging step and may involve screening various crystallization conditions.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: The crystal is mounted and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

G cluster_sample cluster_techniques cluster_data cluster_result Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (High Resolution) Sample->MS Xray X-ray Crystallography (if crystalline) Sample->Xray NMR_data Connectivity Map (2D Structure) NMR->NMR_data MS_data Molecular Formula & Weight MS->MS_data Xray_data 3D Atomic Coordinates Xray->Xray_data Structure Final Elucidated Structure NMR_data->Structure MS_data->Structure Xray_data->Structure

Figure 4: Experimental Workflow for Structural Elucidation.

Conclusion

The structural similarity between this compound and Chloramphenicol, centered on the dichloroacetamide moiety, provides a compelling basis for the hypothesis of a shared mechanism of action involving the inhibition of protein synthesis. While this is well-established for Chloramphenicol, further research is required to definitively elucidate the molecular targets and pathways of this compound in E. histolytica. A deeper understanding of this structure-activity relationship could pave the way for the design of novel anti-parasitic agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these and other related compounds.

References

In Vitro Amoebicidal Activity of Diloxanide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern. While several drugs are available for treatment, the search for more effective and less toxic amoebicidal agents is ongoing. Diloxanide, a luminal amoebicide, has been a mainstay for the treatment of asymptomatic intestinal amoebiasis. This technical guide provides an in-depth overview of the in vitro amoebicidal activity of this compound and its derivatives, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.

Mechanism of Action of this compound

This compound is typically administered as its ester prodrug, this compound furoate, which is hydrolyzed in the gastrointestinal tract to release the active compound, this compound.[1] While the precise molecular target of this compound is not fully elucidated, its amoebicidal effect is believed to stem from the inhibition of protein synthesis in E. histolytica trophozoites.[2] This action is attributed to the structural similarity of this compound's dichloroacetamide group to that of chloramphenicol, a known inhibitor of bacterial protein synthesis.[2] By disrupting essential protein production, this compound ultimately leads to the death of the parasite.[1] It is important to note that this compound is a luminal agent, meaning its activity is confined to the intestinal lumen, and it is not effective against extraintestinal amoebic infections when used alone.[3]

Diloxanide_Mechanism_of_Action cluster_intestinal_lumen Intestinal Lumen Diloxanide_furoate This compound Furoate (Prodrug) Diloxanide_active This compound (Active Drug) Diloxanide_furoate->Diloxanide_active Hydrolysis Eh_trophozoite E. histolytica Trophozoite Diloxanide_active->Eh_trophozoite Uptake Protein_synthesis Protein Synthesis Diloxanide_active->Protein_synthesis Inhibition Eh_trophozoite->Protein_synthesis Parasite_death Parasite Death Protein_synthesis->Parasite_death Leads to

Proposed mechanism of action of this compound against E. histolytica.

In Vitro Amoebicidal Activity: Quantitative Data

The available scientific literature is notably sparse regarding specific quantitative in vitro efficacy data, such as the 50% inhibitory concentration (IC50), for this compound and its direct derivatives against Entamoeba histolytica. While its clinical efficacy in clearing luminal infections is well-documented, detailed in vitro studies with standardized metrics are limited.[4]

For comparative purposes, the following table summarizes the in vitro amoebicidal activity of other commonly used or experimental anti-amoebic compounds against E. histolytica.

CompoundStrainAssay MethodIC50 (µM)Reference
MetronidazoleHM1:IMSSNBT Reduction9.5[5]
MetronidazoleClinical IsolatesNBT Reduction13.2[5]
TinidazoleHM1:IMSSNBT Reduction10.2[5]
TinidazoleClinical IsolatesNBT Reduction12.4[5]
ChloroquineHM1:IMSSNBT Reduction15.5[5]
ChloroquineClinical IsolatesNBT Reduction26.3[5]
EmetineHM1:IMSSNBT Reduction29.9[5]
EmetineClinical IsolatesNBT Reduction31.2[5]
Nitazoxanide-Subculture0.04 (IC50 in µg/mL)[6]

Note: The lack of standardized in vitro susceptibility data for this compound against E. histolytica represents a significant knowledge gap and an area for future research.

This compound Derivatives and Other Amoebicidal Compounds

The exploration of this compound derivatives for enhanced amoebicidal activity is not extensively reported in the literature. However, research into other chemical scaffolds has yielded compounds with potent in vitro activity against E. histolytica. For instance, studies on nitazoxanide analogs and hydrazone hybrids have identified molecules with significant amoebicidal effects, although these are not direct derivatives of this compound.[7] These investigations highlight the potential for discovering novel anti-amoebic agents through synthetic chemistry and structure-activity relationship studies.

Experimental Protocols

In Vitro Culture of Entamoeba histolytica Trophozoites

A fundamental requirement for in vitro amoebicidal testing is the axenic cultivation of E. histolytica trophozoites. The following is a generalized protocol based on standard laboratory practices.

a. Culture Medium:

  • TYI-S-33 medium is commonly used for the axenic cultivation of E. histolytica.

b. Culture Conditions:

  • Trophozoites are grown in borosilicate glass screw-cap tubes.

  • The tubes are filled with culture medium, leaving a minimal air bubble, and incubated at 37°C.

  • Subculturing is typically performed every 48-72 hours, depending on the growth rate of the amoebae.

c. Subculturing Procedure:

  • Chill the culture tubes in an ice-water bath for 10-15 minutes to detach the adherent trophozoites.

  • Invert the tubes several times to ensure a uniform suspension of amoebae.

  • Aseptically transfer an appropriate volume of the cell suspension to a fresh, pre-warmed culture tube containing new medium.

  • Incubate the new culture at 37°C.

In Vitro Amoebicidal Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay

The NBT reduction assay is a colorimetric method used to determine the viability of E. histolytica trophozoites after exposure to a drug. Viable amoebae reduce the yellow NBT dye to a blue formazan product, which can be quantified spectrophotometrically.

a. Preparation of Trophozoites:

  • Harvest trophozoites from a 48-72 hour culture by chilling the culture tubes.

  • Centrifuge the cell suspension to pellet the amoebae.

  • Wash the pellet with pre-warmed, incomplete culture medium.

  • Resuspend the trophozoites in fresh medium and determine the cell concentration using a hemocytometer. Adjust the concentration to the desired level (e.g., 1 x 10^5 trophozoites/mL).

b. Assay Procedure:

  • In a 96-well microtiter plate, add the test compound in serial dilutions to the appropriate wells. Include a drug-free control (negative control) and a positive control (e.g., metronidazole).

  • Add the prepared trophozoite suspension to each well.

  • Incubate the plate at 37°C for the desired time period (e.g., 48 or 72 hours).

  • Following incubation, add the NBT solution to each well and incubate for a further 2-3 hours at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., DMSO or HCl).

  • Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

c. Data Analysis:

  • The percentage of inhibition is calculated for each drug concentration relative to the drug-free control.

  • The IC50 value (the concentration of the drug that inhibits 50% of the amoebic growth) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Amoebicidal_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Axenic Culture of E. histolytica Trophozoites Harvest Harvest and Wash Trophozoites Culture->Harvest Count Cell Counting and Concentration Adjustment Harvest->Count Add_Amoeba Add Trophozoite Suspension to Wells Count->Add_Amoeba Plate_Setup Prepare 96-well Plate with Serial Drug Dilutions Plate_Setup->Add_Amoeba Incubate Incubate at 37°C Add_Amoeba->Incubate Add_NBT Add NBT Solution Incubate->Add_NBT Incubate_NBT Incubate for Color Development Add_NBT->Incubate_NBT Stop_Reaction Stop Reaction Incubate_NBT->Stop_Reaction Read_Absorbance Measure Absorbance Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Workflow for in vitro amoebicidal susceptibility testing.

Conclusion and Future Directions

This compound remains a valuable drug for the treatment of asymptomatic amoebiasis, with a proposed mechanism of action involving the inhibition of protein synthesis. However, this technical guide highlights a critical need for more comprehensive in vitro studies to quantify the amoebicidal activity of this compound and its derivatives against E. histolytica. The generation of standardized IC50 data would be invaluable for drug discovery efforts and for understanding potential mechanisms of resistance. Future research should focus on:

  • Quantitative in vitro susceptibility testing of this compound and this compound furoate against reference and clinical strains of E. histolytica.

  • The synthesis and evaluation of novel this compound derivatives with the aim of improving potency and expanding the spectrum of activity.

  • Elucidation of the precise molecular targets of this compound within E. histolytica to facilitate rational drug design.

By addressing these research gaps, the scientific community can build upon the established clinical utility of this compound to develop the next generation of more effective amoebicidal agents.

References

Understanding the Luminal Amoebicidal Properties of Diloxanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diloxanide, typically administered as the prodrug this compound Furoate, is a cornerstone luminal amoebicide for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. Despite its long-standing clinical use and established efficacy in eradicating the cyst-passing stage of the parasite, its precise mechanism of action remains to be fully elucidated. This technical guide provides an in-depth overview of the current understanding of this compound's amoebicidal properties, focusing on its pharmacokinetics, hypothesized mechanism of action, and relevant experimental data. Detailed experimental protocols for the in vitro assessment of amoebicidal activity are also presented to facilitate further research and drug development in this area.

Introduction

Amebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant public health concern in many parts of the world. The infection can manifest as asymptomatic luminal colonization, invasive amoebic colitis, or extraintestinal disease, most commonly as a liver abscess. Luminal amoebicides are a critical component of therapy, particularly for asymptomatic carriers, as they target the trophozoites and cysts within the intestinal lumen, thereby preventing transmission and the development of invasive disease.[1]

This compound furoate is a dichloroacetamide derivative that has been a primary agent for the treatment of asymptomatic amebiasis for decades.[2] It is highly effective in clearing the luminal forms of the parasite, including both trophozoites and, crucially, the transmissible cyst stage.[2][3] This guide will delve into the technical aspects of its luminal amoebicidal activity.

Pharmacokinetics and Metabolism

This compound furoate is administered orally and acts as a prodrug. In the gastrointestinal tract, it is hydrolyzed by bacterial and gut esterases into its active form, this compound, and furoic acid.[4][5] This slow hydrolysis ensures a high concentration of the active drug within the intestinal lumen, which is crucial for its therapeutic effect.[6]

While a significant portion of the active this compound remains in the gut to exert its amoebicidal action, approximately 90% of the parent compound is absorbed.[3][6] The absorbed this compound is then extensively metabolized in the liver via glucuronidation. These inactive glucuronide metabolites are rapidly excreted in the urine, with about 10% of the drug eliminated in the feces as this compound.[3][4]

Hypothesized Mechanism of Action: Protein Synthesis Inhibition

The exact molecular target and mechanism of action of this compound are not fully understood.[7][8] However, the prevailing hypothesis is that it inhibits protein synthesis in E. histolytica trophozoites.[3][7] This hypothesis is largely based on the structural similarity of this compound to chloramphenicol, a known inhibitor of bacterial protein synthesis.[8]

It is postulated that this compound may interfere with the ribosomal machinery of the parasite, thereby disrupting the elongation of polypeptide chains and leading to cell death.[7] By inhibiting protein synthesis, this compound effectively destroys the trophozoites, which are the precursors to the cyst stage.[3][6] This action prevents the formation of new cysts, which are responsible for the transmission of amebiasis.[8]

G cluster_lumen Intestinal Lumen cluster_amoeba E. histolytica Trophozoite This compound Furoate This compound Furoate Hydrolysis Hydrolysis This compound Furoate->Hydrolysis This compound (Active) This compound (Active) Ribosome Ribosome This compound (Active)->Ribosome Inhibition Hydrolysis->this compound (Active) Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Trophozoite Viability Trophozoite Viability Protein Synthesis->Trophozoite Viability Cyst Formation Cyst Formation Trophozoite Viability->Cyst Formation

Hypothesized Mechanism of this compound Action.

Quantitative Data on Amoebicidal Efficacy

While specific in vitro IC50 values for this compound furoate against E. histolytica are not widely reported in the literature, its clinical and in vivo efficacy are well-documented.

Parameter Organism/Model Drug Value Comments
Parasitological Cure Rate Asymptomatic Human CarriersThis compound Furoate86%Based on a 14-year study of 575 treatment courses.[9]
Parasite Clearance Rate Human InfectionsThis compound Furoate81-96%General reported clinical efficacy.[8]
ED50 Weanling RatsThis compound Furoate77.9 mg/kgEffective dose to cure 50% of the infected animals.

For the purpose of comparison, the following table presents the IC50 values for other commonly used amoebicidal drugs against E. histolytica.

Drug IC50 (µM) - Clinical Isolates IC50 (µM) - Reference Strain (HM1:IMSS)
Metronidazole 13.29.5
Tinidazole 12.410.2
Chloroquine 26.315.5
Emetine 31.229.9
Data sourced from a study on clinical isolates in India.[4][10]

Experimental Protocols

The following sections detail the methodologies for the cultivation of E. histolytica and the assessment of its susceptibility to amoebicidal agents in vitro.

Cultivation of Entamoeba histolytica

The axenic cultivation of E. histolytica (e.g., strain HM-1:IMSS) is essential for direct drug susceptibility testing.

Materials:

  • TYI-S-33 medium

  • Entamoeba histolytica culture

  • Sterile culture tubes or flasks

  • Incubator at 37°C

Procedure:

  • Prepare TYI-S-33 medium according to standard protocols.

  • Inoculate the medium with E. histolytica trophozoites from an existing culture.

  • Incubate the culture tubes or flasks at a 30-45 degree angle at 37°C to allow for the formation of a monolayer of trophozoites.

  • Subculture the trophozoites every 48-72 hours by chilling the culture to detach the cells, followed by centrifugation and inoculation into fresh medium.

G A Start Culture (E. histolytica in TYI-S-33) B Incubate at 37°C (48-72 hours) A->B C Chill Culture (Detach Trophozoites) B->C D Centrifuge and Collect Trophozoites C->D E Inoculate Fresh TYI-S-33 Medium D->E E->A Subculture F Continue Incubation E->F

Workflow for E. histolytica Cultivation.

In Vitro Amoebicidal Susceptibility Testing (Nitroblue Tetrazolium - NBT Reduction Assay)

This colorimetric assay measures the metabolic activity of viable trophozoites.[11]

Materials:

  • 96-well microtiter plates

  • E. histolytica trophozoites (harvested from a 24-hour culture)

  • TYI-S-33 medium

  • This compound furoate stock solution (dissolved in DMSO)

  • Nitroblue tetrazolium (NBT) solution

  • Microplate reader

Procedure:

  • Harvest E. histolytica trophozoites from culture and adjust the parasite count to 3 x 10^5 parasites/mL in fresh medium.[4]

  • Prepare serial dilutions of this compound furoate in the 96-well plate using TYI-S-33 medium. Include a drug-free control (with DMSO) and a blank (medium only).

  • Add 100 µL of the trophozoite suspension to each well (except the blank).

  • Incubate the plate under anaerobic conditions at 37°C for 48 hours.

  • After incubation, wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add the NBT solution to each well and incubate at 37°C.

  • Measure the optical density at a specific wavelength using a microplate reader. The reduction of NBT to formazan by viable cells results in a color change.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the metabolic activity of the trophozoites compared to the control.

G A Prepare Serial Dilutions of this compound Furoate in 96-well Plate B Add E. histolytica Trophozoites to Wells A->B C Incubate Anaerobically at 37°C for 48h B->C D Wash with HBSS C->D E Add NBT Solution and Incubate D->E F Read Optical Density E->F G Calculate IC50 F->G

NBT Reduction Assay Workflow.

Conclusion and Future Directions

This compound furoate remains a vital tool in the management of asymptomatic amebiasis due to its high efficacy in the intestinal lumen. While the hypothesis of protein synthesis inhibition is plausible, further research is needed to definitively identify its molecular target and elucidate the precise mechanism of action. The development of standardized in vitro susceptibility testing protocols and the determination of IC50 values for a range of clinical isolates would be invaluable for monitoring potential drug resistance and for the development of new luminal amoebicides. Further investigation into the structure-activity relationship of this compound could also pave the way for the design of more potent and targeted therapies for this widespread parasitic infection.[8]

References

Technical Guide: Synthesis and Chemical Characterization of Diloxanide Furoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diloxanide furoate is an effective luminal amebicide used in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] It functions as a prodrug, which is hydrolyzed in the gastrointestinal tract to its active form, this compound.[1][4][5] This guide provides a comprehensive overview of a common laboratory-scale synthesis method for this compound furoate and the analytical techniques essential for its chemical characterization and quality control.

Table 1: Physicochemical Properties of this compound Furoate

PropertyValueReference
IUPAC Name [4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate[1]
Molecular Formula C₁₄H₁₁Cl₂NO₄[1][6]
Molecular Weight 328.15 g/mol [1][6]
CAS Number 3736-81-0[1]
Appearance White or almost white crystalline powder[4]
Solubility Sparingly soluble in water and ethanol; soluble in chloroform and methanol.[7]
Melting Point 114-116 °CN/A

Synthesis of this compound Furoate

The synthesis of this compound furoate is typically achieved through the esterification of this compound (2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide) with furoyl chloride.[8] This reaction involves the condensation of the hydroxyl group of this compound with the acyl chloride of furoyl chloride.

Synthesis Workflow

The overall process involves the preparation of the starting materials, the condensation reaction, and the subsequent purification of the final product.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification cluster_end Final Product A This compound (2,2-dichloro-N-(4-hydroxyphenyl) -N-methylacetamide) D Condensation Reaction (Esterification) A->D B Furoyl Chloride B->D C Pyridine (Base/Solvent) C->D Catalyst/ Solvent E Reaction Quenching (e.g., with water) D->E F Extraction (e.g., with Ethyl Acetate) E->F G Washing & Drying F->G H Recrystallization (e.g., from Ethanol) G->H I Pure this compound Furoate H->I

Caption: Workflow for the synthesis of this compound furoate.

Experimental Protocol: Synthesis
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Reagent Addition : Cool the solution in an ice bath. Add furoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.

  • Isolation : Filter the precipitate, wash it thoroughly with water to remove pyridine hydrochloride, and then with a small amount of cold ethanol.

  • Purification : Recrystallize the crude product from ethanol to obtain pure this compound furoate as a white crystalline solid.

  • Drying : Dry the purified crystals under a vacuum at a temperature not exceeding 50°C.

Chemical Characterization

The identity and purity of the synthesized this compound furoate must be confirmed through various analytical methods.

Characterization Workflow

G cluster_sample Synthesized Compound cluster_methods Analytical Techniques cluster_results Data & Confirmation Sample This compound Furoate Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity IR->Identity Functional Groups Purity Purity Assessment HPLC->Purity

Caption: Analytical workflow for chemical characterization.

Spectroscopic and Spectrometric Analysis

NMR spectroscopy is used to elucidate the molecular structure. The sample is typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound Furoate [9]

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃3.35 (s, 3H)37.5
-CHCl₂6.85 (s, 1H)65.8
Furan C3-H6.65 (dd, 1H)112.9
Furan C4-H7.35 (d, 1H)120.1
Furan C5-H7.80 (d, 1H)148.5
Aromatic C2/6-H7.25 (d, 2H)122.5
Aromatic C3/5-H7.40 (d, 2H)130.0
C=O (amide)-164.2
C=O (ester)-156.5
Furan C2-145.2
Aromatic C1-149.5
Aromatic C4-139.0

(s=singlet, d=doublet, dd=doublet of doublets. Assignments are typical and may vary slightly based on solvent and instrument.)

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum is commonly obtained using the KBr pellet method.[7]

Table 3: Key IR Absorption Bands for this compound Furoate [9]

Wavenumber (cm⁻¹)Functional Group Assignment
~3100C-H stretch (aromatic & furan)
~2950C-H stretch (aliphatic, -CH₃)
~1730C=O stretch (ester)
~1680C=O stretch (tertiary amide)
~1500, ~1600C=C stretch (aromatic ring)
~1290, ~1170C-O stretch (ester)
~800-600C-Cl stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Table 4: Mass Spectrometry Fragmentation Data [9]

m/z ValueProposed Fragment
327/329[M]⁺ Molecular Ion
244[M - C₄H₃O]⁺
122[HOC₆H₄N(CH₃)]⁺
95[C₄H₃OCO]⁺ (Furoyl cation) - Base Peak
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the synthesized this compound furoate and for quantitative analysis.[7]

Table 5: Example RP-HPLC Method Parameters

ParameterConditionReference
Column C18 (e.g., 250mm x 4.6mm, 5µm)[7][10]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.8-4.5) in ratios like 75:25 or 60:40 v/v[7][10]
Flow Rate 1.0 mL/min[7][10]
Detection UV at 254 nm or 277 nm[7][11]
Injection Volume 10-20 µL[2][7]
Typical Retention Time ~7.6 min[10]
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation : Prepare the mobile phase as specified (e.g., Acetonitrile:20mM KH₂PO₄, 75:25 v/v, adjust pH to 3.8 with orthophosphoric acid). Filter through a 0.45µm filter and degas by sonication.[7]

  • Standard Solution : Accurately weigh and dissolve this compound furoate reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution (e.g., 5-25 µg/mL).[7]

  • Sample Solution : Accurately weigh and dissolve the synthesized this compound furoate in the mobile phase to achieve a concentration within the linear range of the calibration curve.

  • Chromatographic Run : Set up the HPLC system with the parameters from Table 5. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis : Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Then, inject the sample solution.

  • Quantification : Determine the purity of the synthesized compound by comparing its peak area to the calibration curve and accounting for the sample weight and dilution factor. The purity is often expressed as a percentage assay.

Conclusion

This guide outlines a standard procedure for the synthesis of this compound furoate via esterification and details the essential analytical methods for its comprehensive characterization. The provided protocols for synthesis and analysis, including NMR, IR, MS, and HPLC, are fundamental for ensuring the identity, purity, and quality of the final compound for research and development purposes. Adherence to these methodologies allows for reproducible synthesis and reliable characterization of this compound furoate.

References

A Comprehensive Technical Guide to the Solubility of Diloxanide Furoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of diloxanide furoate, a luminal amebicide, in a range of common laboratory solvents. The information contained herein is intended to support research, formulation development, and analytical method development for this important antiprotozoal agent.

Quantitative Solubility Data

The solubility of this compound furoate varies significantly across different laboratory solvents, a critical consideration for the preparation of stock solutions, analytical standards, and formulations. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound Furoate

SolventSolubility (mg/mL)Molar Solubility (M)¹Method of AnalysisNotes
Dimethyl Sulfoxide (DMSO)≥ 50[1]≥ 0.152Not specifiedSaturation not reached.
Dimethyl Sulfoxide (DMSO)40[2][3]0.122Not specifiedSonication recommended.
Ethanol20[1]0.061Not specifiedUltrasonic assistance required.
Ethanol10[2][3]0.030Not specifiedSonication recommended.
Ethanol~10 (1 in 100)[4]~0.030Not specified
Water> 0.0492[5]> 0.00015Not specifiedAt pH 7.4.
Water< 0.1[2][3]< 0.0003Not specifiedConsidered insoluble.

¹Molar solubility calculated based on a molecular weight of 328.15 g/mol .

Table 2: Qualitative and Semi-Quantitative Solubility of this compound Furoate

SolventSolubility DescriptionApproximate Concentration (mg/mL)Source
ChloroformSoluble (1 in 25)~40[4]
MethanolSolubleNot specified[6]
EtherSoluble (1 in 130)~7.7[4]
WaterVery slightly solubleNot specified[4]

Experimental Protocols

Accurate determination of solubility is fundamental to pharmaceutical research. The following are detailed methodologies for key experimental techniques that can be employed to ascertain the solubility of this compound furoate.

Thermodynamic Solubility Determination via Shake-Flask Method with HPLC Quantification

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound furoate powder

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.2 µm syringe filters

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound furoate powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any undissolved particles.

  • Sample Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample using a validated HPLC method. A typical method for this compound furoate analysis is as follows:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7][8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20mM KH₂PO₄, pH 3.8) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 25:75 v/v).[6]

    • Flow Rate: 1.0 mL/min[1][7][8]

    • Detection Wavelength: 258 nm[1]

    • Injection Volume: 20 µL

  • Quantification: Determine the concentration of this compound furoate in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the drug.

  • Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.

Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for rapid estimation of solubility, particularly when a validated HPLC method is not available.

Materials:

  • This compound furoate powder

  • Solvent of interest

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-3 of the shake-flask method described in section 2.1.

  • Sample Dilution: Accurately dilute the filtered supernatant with the chosen solvent to an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 1.0).

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound furoate in the specific solvent. The λmax for this compound furoate in methanol has been reported to be around 259 nm.[9]

  • Quantification: Calculate the concentration of the diluted sample using a standard calibration curve prepared by measuring the absorbance of a series of known concentrations of this compound furoate in the same solvent.

  • Calculation: Determine the solubility by multiplying the concentration of the diluted sample by the dilution factor.

Visualizations

Prodrug Activation Pathway of this compound Furoate

This compound furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, this compound, which then exerts its amoebicidal effect.

G cluster_ingestion Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_action Mechanism of Action Diloxanide_Furoate This compound Furoate (Prodrug) Hydrolysis Hydrolysis (Esterases) Diloxanide_Furoate->Hydrolysis Ingestion This compound This compound (Active Drug) Hydrolysis->this compound Furoic_Acid Furoic Acid Hydrolysis->Furoic_Acid Metabolism_Disruption Disruption of Metabolism (Inhibition of Protein Synthesis) This compound->Metabolism_Disruption Trophozoites E. histolytica Trophozoites Amoebicidal_Effect Amoebicidal Effect Trophozoites->Amoebicidal_Effect Metabolism_Disruption->Trophozoites Metabolism_Disruption->Amoebicidal_Effect

Caption: Prodrug activation of this compound furoate to its active metabolite, this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound in the laboratory.

G Start Start: Excess Compound + Solvent Equilibration Equilibration (Shaking at Constant Temp.) Start->Equilibration Filtration Filtration (0.2 µm filter) Equilibration->Filtration Dilution Dilution of Filtrate Filtration->Dilution Analysis Analysis (HPLC or UV-Vis) Dilution->Analysis Quantification Quantification (vs. Calibration Curve) Analysis->Quantification Result Result: Solubility Value Quantification->Result

Caption: General workflow for the experimental determination of thermodynamic solubility.

References

Spectroscopic Analysis of Diloxanide Furoate: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic techniques used for the identification and analysis of Diloxanide Furoate. Designed for researchers, scientists, and drug development professionals, this document details the core spectroscopic methodologies—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—offering comprehensive experimental protocols and a summary of key analytical data.

Introduction

This compound furoate, chemically known as 4-(N-methyl-2,2-dichloroacetamido)phenyl 2-furoate, is an effective luminal amebicide.[1][2] It is primarily used in the treatment of asymptomatic or mild intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] Accurate identification and characterization of this active pharmaceutical ingredient (API) are crucial for quality control and regulatory compliance. Spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound Furoate is essential for its analysis.

PropertyValueReference
Chemical FormulaC₁₄H₁₁Cl₂NO₄[4][5][6][7]
Molecular Weight328.15 g/mol [6][7][8][9]
AppearanceWhite or almost white crystalline powder[2]
Melting Point114-116 °C[4]
SolubilityVery slightly soluble in water; soluble in alcohol (1 in 100), chloroform (1 in 25), and ether (1 in 130).[1]

Spectroscopic Identification Methods

The following sections detail the application of various spectroscopic techniques for the identification of this compound Furoate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis and identification of this compound Furoate, based on the absorption of ultraviolet light by its chromophoric structures.

A standard protocol for the UV-Vis analysis of this compound Furoate involves the following steps:

  • Instrumentation : A calibrated double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells is used.

  • Solvent Selection : Methanol, ethanol, or a mixture of N,N-dimethylformamide and water are common solvents.[10][11][12] The USP monograph specifies alcohol as the medium.[4]

  • Standard Preparation : A standard solution of this compound Furoate is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent to a known concentration (e.g., 14 µg/mL in alcohol as per the USP monograph).[4]

  • Sample Preparation : The sample to be analyzed is similarly prepared to achieve a comparable concentration.

  • Spectral Acquisition : The UV spectrum is recorded over a suitable wavelength range (typically 200-400 nm), using the solvent as a blank.[13]

Solventλmax (nm)Molar Absorptivity (ε) or A(1%, 1cm)
Alcohol258-
Ethanol258A(1%, 1cm) = 705
Aqueous Solution260, 262ε = 22970, A(1%, 1cm) = 700 or 224
Methanol259, 312-
N,N-dimethylformamide (15% v/v)262E(1%, 1cm) = 57667

Data compiled from multiple sources.[1][4][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the this compound Furoate molecule, providing a molecular fingerprint.

  • Sample Preparation : The sample is prepared as a potassium bromide (KBr) pellet.[1][11] This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disc.

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrophotometer is used for analysis.

  • Data Acquisition : The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Wavenumber (cm⁻¹)Assignment
1727C=O stretching (ester)
1678C=O stretching (amide)
1290C-O stretching (ester)
1197C-O stretching (ester)
1167-
1093-

Principal peaks as reported in the literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound Furoate molecule, allowing for its complete structural elucidation.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR and 75, 100, or 125 MHz for ¹³C NMR) is used.[1]

  • Sample Preparation : The sample is dissolved in a deuterated solvent, such as deuterated methanol (CH₃OH-d₄).[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[1]

  • Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Advanced techniques like COSY and HETCOR can be employed for more detailed structural assignments.[1]

Detailed assignments for the observed resonance bands in both ¹H and ¹³C NMR spectra have been reported in the literature, often presented in tabular format alongside the spectra.[1] For brevity, this guide notes that such data is available and crucial for unequivocal identification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound Furoate and to study its fragmentation pattern, which can be used for structural confirmation.

  • Instrumentation : A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.[1][14]

  • Sample Introduction : The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.

  • Data Acquisition : The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

m/z ValueInterpretation
328Molecular Ion [M]⁺
327[M-H]⁺
329Isotopic peak of the molecular ion
244-
122-
95Base Peak
67-
39-

Principal MS peaks as reported by Clarke and other sources.[1]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound Furoate.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Prep This compound Furoate Sample Dissolution Dissolution in Solvent (e.g., Methanol, Alcohol) Prep->Dissolution KBr_Pellet KBr Pellet Preparation Prep->KBr_Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy KBr_Pellet->IR UV_Data λmax, Absorbance UV_Vis->UV_Data IR_Data Characteristic Peaks IR->IR_Data NMR_Data Chemical Shifts, Coupling NMR->NMR_Data MS_Data m/z, Fragmentation MS->MS_Data Identification Structural Identification UV_Data->Identification IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of this compound Furoate.

Mass_Fragmentation_Pathway parent This compound Furoate [M]⁺ m/z = 328 frag1 Fragment 1 m/z = 233 parent->frag1 - C₄H₃O₂ frag2 Furoyl Cation m/z = 95 (Base Peak) parent->frag2 - C₁₀H₈Cl₂NO₂ frag4 Fragment 3 m/z = 244 parent->frag4 frag3 Fragment 2 m/z = 122 frag1->frag3 - C₇H₅Cl₂N

Caption: Proposed mass fragmentation pathway of this compound Furoate.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and Mass Spectrometry collectively provide a robust framework for the comprehensive identification and characterization of this compound Furoate. This guide has summarized the key quantitative data and provided standardized experimental protocols to assist researchers and analytical scientists in the accurate analysis of this important pharmaceutical compound. The application of these methods, as outlined, is fundamental to ensuring the quality, safety, and efficacy of this compound Furoate in pharmaceutical formulations.

References

Methodological & Application

Application Notes & Protocols: Development of a Stability-Indicating Assay for Diloxanide Furoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive protocol for the development and validation of a stability-indicating assay for Diloxanide furoate using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is designed to separate and quantify this compound furoate in the presence of its degradation products, which may form under various stress conditions. Such an assay is crucial for ensuring the identity, purity, potency, and stability of the drug substance and its formulated products.

This compound furoate is an anti-protozoal agent used in the treatment of amoebiasis.[1] Its stability is a critical attribute that must be monitored throughout its shelf life. A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[2]

This document outlines the necessary steps for forced degradation studies, the HPLC method parameters, and the validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound Furoate

A preliminary assessment of the physicochemical properties of this compound furoate is essential before method development.

PropertyObservation
AppearanceWhite or almost white crystalline powder
SolubilitySparingly soluble in water, soluble in methanol and ethanol, freely soluble in chloroform and acetonitrile.
UV λmaxThe maximum absorbance in the UV spectrum is typically observed around 254 nm.[3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following HPLC instrumentation and parameters are recommended for the analysis of this compound furoate and its degradation products.

ParameterSpecification
HPLC System Waters HPLC with UV-Vis Detector or equivalent
Column LC-20 AT C18 (250mm x 4.6 mm, 2.6 μm) or Hypersil BDS C-18 (25cm x 0.46cm)
Mobile Phase Option 1: Buffer (pH 4.5) : Acetonitrile (40:60 v/v)[1][4] Option 2: Methanol : Water (80:20 v/v)[5]
Flow Rate 1.0 mL/min[1][4][5]
Detection Wavelength 254 nm or 258 nm or 277 nm[1][3][5]
Injection Volume 20 µL
Column Temperature Ambient
Runtime Approximately 10 minutes

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound furoate reference standard in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.[3]

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. The drug substance is subjected to a series of stress conditions as outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Furoate API/Formulation stock Prepare Stock Solution (e.g., 2 mg/mL) start->stock acid Acid Hydrolysis (1M HCl, 3h, RT) base Alkaline Hydrolysis (0.1M NaOH, 3h, RT) oxidative Oxidative Degradation (30% H2O2, 48h, RT) thermal Thermal Degradation (Dry Heat, e.g., 80°C, 8h) photo Photolytic Degradation (Sunlight, 12h) neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute to Working Concentration (e.g., 20 µg/mL) oxidative->dilute thermal->dilute photo->dilute neutralize->dilute inject Inject into HPLC System dilute->inject analyze Analyze Chromatograms inject->analyze

Caption: Workflow for Forced Degradation Studies.

  • Acid Hydrolysis:

    • To 10 mL of a 2 mg/mL this compound furoate solution, add 10 mL of 1M HCl.[6]

    • Keep the mixture at room temperature for 3 hours.[6]

    • Neutralize the solution with an appropriate volume of NaOH solution.[6]

    • Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.[6]

  • Alkaline Hydrolysis:

    • To 10 mL of a 2 mg/mL this compound furoate solution, add 10 mL of 0.1M NaOH.[6]

    • Keep the mixture at room temperature for 3 hours.[6]

    • Neutralize the solution with an appropriate volume of HCl solution.[6]

    • Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.[6]

  • Oxidative Degradation:

    • To 10 mL of a 2 mg/mL this compound furoate solution, add 10 mL of 30% H2O2.[6]

    • Keep the mixture at room temperature for 48 hours.[6]

    • Dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.

  • Thermal Degradation:

    • Accurately weigh 50 mg of this compound furoate powder and place it in a round bottom flask.

    • Expose the sample to dry heat at 80°C for 8 hours.[3]

    • After cooling, dissolve the sample in the mobile phase and dilute to a final concentration of approximately 10 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound furoate powder to direct sunlight for 12 hours.[6]

    • After exposure, dissolve the sample in the mobile phase and dilute to a final concentration of approximately 20 µg/mL for HPLC analysis.

Degradation Pathway

The primary degradation pathway for this compound furoate, particularly under hydrolytic conditions, involves the cleavage of the ester linkage.

G DF This compound Furoate DP Degradation Products DF->DP Hydrolysis (Acid/Base) FA 2-Furoic Acid DP->FA D This compound DP->D

Caption: Degradation Pathway of this compound Furoate.

Under alkaline conditions, this compound furoate hydrolyzes to form 2-furoic acid and this compound.[7][8]

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

Validation Workflow

G start Developed HPLC Method specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness lod_loq LOD & LOQ robustness->lod_loq end Validated Stability-Indicating Method lod_loq->end

Caption: Method Validation Workflow.

Validation Protocols
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the this compound furoate peak from the peaks of the degradation products generated during the forced degradation studies. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Prepare a series of at least five concentrations of this compound furoate working standards over a specified range (e.g., 7.5-22.5 µg/mL).[1][4]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² value should be ≥ 0.999.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

    • Prepare samples of a known concentration (e.g., 100%) and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery. The recovery should be within 98-102%.

  • Precision: The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment.

    • The relative standard deviation (RSD) for the peak areas should be ≤ 2%.

  • Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Introduce small variations in the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • pH of the mobile phase buffer (± 0.2 units)

    • Analyze the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) after each change. The results should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative results from the method development and validation studies should be summarized in clear and concise tables.

Chromatographic Parameters
AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound Furoatee.g., 7.633[1][4]e.g., < 1.5e.g., > 2000
Degradation Product 1e.g., 2.45[6]--
Degradation Product 2---
Forced Degradation Results
Stress ConditionDurationTemperature% Degradation of this compound FuroateNo. of Degradation Peaks
Acid Hydrolysis (1M HCl)3 hoursRoom Temp.Reported Value[6]Reported Value
Alkaline Hydrolysis (0.1M NaOH)3 hoursRoom Temp.Reported Value[6]Reported Value
Oxidative (30% H2O2)48 hoursRoom Temp.Reported Value[6]Reported Value
Thermal8 hours80°CReported Value[3]Reported Value
Photolytic12 hoursSunlightReported Value[6]Reported Value
Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity Range (µg/mL)e.g., 7.5 - 22.5[1][4]-
Correlation Coefficient (r²)e.g., > 0.999≥ 0.999
Accuracy (% Recovery)e.g., 99.0 - 101.0%98.0 - 102.0%
Precision (RSD %)
- Repeatabilitye.g., < 1.0%≤ 2.0%
- Intermediate Precisione.g., < 1.5%≤ 2.0%
RobustnessMethod is robustSystem suitability parameters within limits
LOD (µg/mL)Calculated Value-
LOQ (µg/mL)Calculated Value-

Conclusion

The developed and validated stability-indicating RP-HPLC method is specific, accurate, precise, and robust for the determination of this compound furoate in the presence of its degradation products. This method can be successfully employed for routine quality control analysis and stability studies of this compound furoate in bulk drug and pharmaceutical formulations. The forced degradation studies provide valuable insights into the degradation pathways of the drug molecule, which is essential for formulation development and establishing appropriate storage conditions.

References

Application Note: Protocol for Assessing the Cytotoxicity of Diloxanide on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Diloxanide is an antiprotozoal agent effective against Entamoeba histolytica. While its mechanism of action in protozoa is thought to involve the inhibition of protein synthesis, its cytotoxic effects on mammalian cells are not well characterized.[1][2][3][4] This application note provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the potential cytotoxicity of this compound on various mammalian cell lines. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI)—offer a multi-faceted approach to evaluating cell viability, membrane integrity, and apoptosis.

Core Assays for Cytotoxicity Assessment

A thorough evaluation of cytotoxicity involves multiple endpoints. This protocol outlines three key assays:

  • MTT Assay: A colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[7][8][9]

  • Annexin V/PI Apoptosis Assay: A flow cytometry-based assay to differentiate between healthy, apoptotic, and necrotic cells.[10][11][12][13]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using the aforementioned assays.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Seed mammalian cells in 96-well plates (MTT, LDH) or 6-well plates (Apoptosis) B Incubate for 24 hours (adherent cells) A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound and controls (vehicle, positive) C->D E Incubate for 24, 48, or 72 hours D->E F MTT Assay: Measure metabolic activity E->F G LDH Assay: Measure membrane integrity E->G H Annexin V/PI Assay: Detect apoptosis/necrosis E->H I Quantify results: - Absorbance (MTT, LDH) - Fluorescence (Flow Cytometry) F->I G->I H->I J Calculate % viability, % cytotoxicity, % apoptosis I->J K Generate dose-response curves and determine IC50 J->K

Caption: General experimental workflow for assessing this compound cytotoxicity.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[5][6]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with the same solvent concentration used for this compound) and positive control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[7][8]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity detection kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and controls as described above.

  • Set up controls as per the manufacturer's instructions, which typically include:

    • Background control (medium only)

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis solution provided in the kit)

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution (from the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[10][11]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells into a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat cells with the desired concentrations of this compound and controls for the chosen duration.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound on a Mammalian Cell Line (Example Data)

This compound Conc. (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptotic Cells (Annexin V/PI)
0 (Vehicle)100 ± 5.25.1 ± 1.23.5 ± 0.8
1092.3 ± 4.88.2 ± 1.56.1 ± 1.1
2575.6 ± 6.122.4 ± 2.318.7 ± 2.5
5051.2 ± 5.545.8 ± 3.142.3 ± 3.9
10028.9 ± 3.968.9 ± 4.565.4 ± 4.2
20010.4 ± 2.185.3 ± 5.082.1 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments.

Potential Signaling Pathway Affected by this compound

While the precise mechanism in mammalian cells is unknown, a compound that inhibits protein synthesis could induce cellular stress, leading to the activation of apoptotic pathways. A plausible hypothetical pathway involves the unfolded protein response (UPR) and subsequent activation of caspase-mediated apoptosis.

G This compound This compound ProteinSynthesis Protein Synthesis Inhibition This compound->ProteinSynthesis ERStress Endoplasmic Reticulum (ER) Stress (Unfolded Protein Response) ProteinSynthesis->ERStress CHOP CHOP Upregulation ERStress->CHOP Bcl2 Bcl-2 Family Modulation (e.g., decreased Bcl-2, increased Bax) CHOP->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This application note provides a framework and detailed protocols for a systematic assessment of this compound's cytotoxicity in mammalian cell lines. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive understanding of the potential cytotoxic effects of this compound. The provided protocols can be adapted to various cell lines and experimental conditions to suit specific research needs in drug development and toxicology.

References

Application Note: Preparation of Diloxanide Furoate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Diloxanide furoate is a luminal amebicide used in the treatment of asymptomatic intestinal amebiasis.[1][2] It acts as a prodrug, which is hydrolyzed in the gastrointestinal tract to its active form, this compound.[3] For in vitro studies, the accurate and consistent preparation of stock solutions is critical to ensure the reliability and reproducibility of experimental results. This application note provides a detailed protocol for preparing this compound furoate stock solutions, including data on its physicochemical properties, solubility, and stability.

Physicochemical Properties and Solubility

Proper solvent selection is the first step in preparing a stock solution. This compound furoate is sparingly soluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.

Table 1: Physicochemical Properties of this compound Furoate

Property Value Reference
Molecular Formula C₁₄H₁₁Cl₂NO₄ [4]
Molecular Weight 328.15 g/mol [4]
Melting Point 111-114 °C [4]

| Appearance | Solid | |

Table 2: Solubility of this compound Furoate in Common Solvents

Solvent Solubility Reference
DMSO ≥ 50 mg/mL (152.37 mM) [5]
Ethanol 20 mg/mL (60.95 mM) (ultrasonic needed) [5]
Methanol 10 mg/mL (30.47 mM) (sonication recommended) [6][7]
Chloroform Slightly Soluble [1][4]

| Water | < 0.1 mg/mL (Insoluble) |[6] |

Recommended Storage and Stability

The stability of this compound furoate in both solid form and in solution is crucial for its effective use in assays.

Table 3: Recommended Storage Conditions

Form Storage Temperature Duration Recommendations Reference
Solid Powder 10°C to 25°C 3 years (at -20°C) Store in a dry, cool, well-ventilated area. Protect from light. [6][8][9]
Stock Solution (in DMSO) -20°C 1 month Aliquot to avoid repeated freeze-thaw cycles. [10]

| Stock Solution (in DMSO) | -80°C | 6 months | Use within 6 months for best results. |[10] |

Stability Notes:

  • This compound furoate is subject to degradation in alkaline and acidic conditions.[11][12]

  • Solutions should be protected from light.[9]

  • For in vivo experiments, it is recommended to prepare fresh working solutions daily.[10] Solution stability in aqueous media at ambient conditions is approximately 24 hours.[13]

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound furoate stock and working solutions for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation safety 1. Review Safety Data (Wear PPE) weigh 2. Weigh this compound Furoate Powder safety->weigh Proceed with caution solvent 3. Add Recommended Solvent (e.g., DMSO) weigh->solvent dissolve 4. Facilitate Dissolution (Vortex / Sonicate) solvent->dissolve filter 5. Sterile Filter (0.22 µm Syringe Filter) dissolve->filter store 6. Aliquot and Store (-20°C or -80°C) filter->store thaw 7. Thaw Stock Solution Aliquot store->thaw For Immediate Use dilute 8. Perform Serial Dilutions in Assay Medium thaw->dilute use 9. Use Immediately in In Vitro Assay dilute->use

Caption: Workflow for preparing this compound furoate stock solutions.

Detailed Protocol

This protocol provides instructions for preparing a 50 mM primary stock solution in DMSO.

Materials and Equipment:

  • This compound furoate powder (CAS: 3736-81-0)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Spatula

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

  • Sterile 0.22 µm syringe filters

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol Steps:

Part A: Preparation of 50 mM Primary Stock Solution

  • Calculation: To prepare a 50 mM stock solution, the required mass of this compound furoate (MW: 328.15 g/mol ) needs to be calculated.

    • Mass (mg) = Desired Volume (mL) x 50 mmol/L x 328.15 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL) = Desired Volume (mL) x 16.41

    • For example, to prepare 1 mL of a 50 mM stock, weigh out 16.41 mg of this compound furoate.

  • Weighing: In a suitable fume hood or ventilated area, carefully weigh the calculated amount of this compound furoate powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add the calculated volume of DMSO to the powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[6] Gentle warming (to 37°C) can also be applied if necessary, but avoid excessive heat.[10]

  • Sterilization:

    • Once the solution is clear and homogenous, draw it into a sterile syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile, light-protecting (amber) tube or vial. This step removes any potential microbial contamination and undissolved particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]

Part B: Preparation of Working Solutions

  • Thawing: Remove one aliquot of the primary stock solution from the freezer and thaw it at room temperature.

  • Dilution:

    • Perform serial dilutions of the primary stock solution using the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the in vitro assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[14] Always prepare a vehicle control (medium/buffer with the same final DMSO concentration) to run alongside your experimental samples.

  • Use: Use the freshly prepared working solutions immediately in your experiments for best results.

Safety Precautions

  • Handle this compound furoate powder in a well-ventilated area or chemical fume hood to avoid dust formation and inhalation.[15]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid contact with skin and eyes.[15]

  • Wash hands thoroughly after handling the compound.[8]

  • Consult the Safety Data Sheet (SDS) for complete safety and disposal information.[8][15]

References

Application Notes and Protocols: The Synergistic Use of Diloxanide Furoate and Metronidazole in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research applications and experimental protocols for the combination therapy of diloxanide furoate and metronidazole. This combination is a cornerstone in the treatment of amoebiasis and giardiasis, leveraging the complementary mechanisms of a luminal amoebicide and a tissue amoebicide.

Introduction

Metronidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and protozoa, including the trophozoites of Entamoeba histolytica and Giardia lamblia in both the intestinal lumen and tissues.[1][2][3][4] this compound furoate, a dichloroacetamide derivative, is a luminal amoebicide primarily effective against the cystic form of E. histolytica within the gut.[4][5][6] The combination of these two agents provides a comprehensive treatment for invasive amoebiasis by targeting both the invasive trophozoites and the luminal cysts, thereby reducing the chances of relapse.[5][6][7]

Mechanism of Action and Signaling Pathways

The synergistic efficacy of this combination lies in their distinct yet complementary sites of action.

Metronidazole: This prodrug is activated in anaerobic organisms like E. histolytica. Its nitro group is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), leading to the formation of cytotoxic metabolites.[8] These reactive intermediates interact with DNA, causing strand breakage and loss of helical structure, which ultimately inhibits protein synthesis and leads to cell death.[2][9]

This compound Furoate: Following oral administration, this compound furoate is hydrolyzed to its active form, this compound.[5] While its precise molecular target is not fully elucidated, it is believed to disrupt protein synthesis in the trophozoites of E. histolytica, thereby inhibiting their growth and replication.[7][10][11] This action is primarily confined to the intestinal lumen.

Below are diagrams illustrating the proposed mechanisms of action.

metronidazole_mechanism cluster_parasite Entamoeba histolytica Cell Metronidazole Metronidazole (Prodrug) Activation Reduction by PFOR/Ferredoxin Metronidazole->Activation ReactiveMetabolites Cytotoxic Nitro Radical Anions Activation->ReactiveMetabolites DNA Parasite DNA ReactiveMetabolites->DNA Causes strand breaks ProteinSynthesis Protein Synthesis DNA->ProteinSynthesis Inhibits CellDeath Cell Death ProteinSynthesis->CellDeath Leads to

Proposed Mechanism of Action for Metronidazole.

diloxanide_mechanism cluster_lumen Intestinal Lumen cluster_parasite Entamoeba histolytica Trophozoite DiloxanideFuroate This compound Furoate (Prodrug) Hydrolysis Hydrolysis DiloxanideFuroate->Hydrolysis This compound This compound (Active Drug) Hydrolysis->this compound ProteinSynthesis Protein Synthesis This compound->ProteinSynthesis Disrupts GrowthReplication Growth & Replication ProteinSynthesis->GrowthReplication CellDisruption Cell Disruption GrowthReplication->CellDisruption Inhibited

Proposed Mechanism of Action for this compound Furoate.

Quantitative Data Summary

The following tables summarize the efficacy of this compound furoate and metronidazole combination therapy in clinical studies.

Table 1: Efficacy in Amoebiasis and Giardiasis

Study PopulationIndicationTreatment RegimenParasitological Cure RateClinical Cure/Symptom ReliefReference
54 adult patientsAmoebiasis (n=34), Giardiasis (n=19), Mixed (n=1)500 mg this compound furoate + 400 mg metronidazole, three times daily for 5 days100% for both amoebiasis and giardiasisAbdominal pain relief: 91% (amoebiasis), 84% (giardiasis)[12][13]
300 children (2-10 years)Amoebiasis (n=30), Giardiasis (n=14), Mixed (n=6)Therapeutic doses for 5 days98% for amoebiasis, 92% for giardiasis98% for both conditions[3][8][14]

Table 2: Comparative Efficacy in Asymptomatic Amoebiasis

Treatment GroupRegimenParasitological Cure RateReference
This compound Furoate500 mg three times daily for 10 days88% - 93%
Metronidazole/Tinidazole2,000 mg single dose or 2,000 mg daily for 5 days29% - 56%

Experimental Protocols

Clinical Trial Protocol for Treatment of Intestinal Amoebiasis

This protocol is a generalized framework based on methodologies from published clinical trials.[3][12][14]

Objective: To evaluate the efficacy and safety of combined this compound furoate and metronidazole in patients with symptomatic, non-dysenteric intestinal amoebiasis.

Study Design: An open-label, single-arm prospective study.

Participant Selection:

  • Inclusion Criteria:

    • Male and female patients aged 18-65 years.

    • Clinical symptoms suggestive of intestinal amoebiasis (e.g., abdominal pain, diarrhea).

    • Stool microscopy positive for E. histolytica trophozoites or cysts.

    • Informed consent obtained.

  • Exclusion Criteria:

    • Known hypersensitivity to metronidazole or this compound furoate.

    • Pregnancy or lactation.

    • Severe dysentery, suspected extra-intestinal amoebiasis.

    • Concomitant use of other antimicrobial agents.

    • History of significant hepatic, renal, or neurological disorders.

Treatment Regimen:

  • Combined tablet of 500 mg this compound furoate and 400 mg metronidazole.

  • One tablet administered orally, three times daily, for 5 consecutive days.

Assessments:

  • Baseline (Day 0): Clinical examination, demographic data collection, and stool microscopy.

  • Follow-up (Day 3, 5, and 10): Clinical examination for symptom resolution and repeat stool microscopy to assess for parasitic clearance.

Endpoints:

  • Primary Endpoint: Parasitological cure, defined as the absence of E. histolytica in stool samples on Day 10.

  • Secondary Endpoint: Clinical cure, defined as the complete resolution of baseline symptoms by Day 10.

clinical_trial_workflow Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Day 0) - Clinical Examination - Stool Microscopy Start->Baseline Treatment Treatment Administration (Days 1-5) 500mg this compound Furoate + 400mg Metronidazole Three times daily Baseline->Treatment FollowUp1 Follow-up (Day 3) - Clinical Examination - Stool Microscopy Treatment->FollowUp1 FollowUp2 Follow-up (Day 5) - Clinical Examination - Stool Microscopy FollowUp1->FollowUp2 FollowUp3 Follow-up (Day 10) - Clinical Examination - Stool Microscopy FollowUp2->FollowUp3 End End of Study - Data Analysis FollowUp3->End

Clinical Trial Workflow Diagram.
In Vitro Susceptibility Testing of E. histolytica

This protocol outlines a method to determine the in vitro susceptibility of E. histolytica isolates to this compound furoate and metronidazole, individually and in combination.

Materials:

  • E. histolytica trophozoite culture (e.g., HM1:IMSS strain).

  • TYI-S-33 medium supplemented with bovine serum.

  • This compound furoate and metronidazole stock solutions.

  • 96-well microtiter plates.

  • Inverted microscope.

  • Hemocytometer.

  • Trypan blue solution.

Protocol:

  • Culture Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C. Harvest trophozoites during the logarithmic growth phase.

  • Drug Dilution: Prepare serial dilutions of this compound furoate and metronidazole in the culture medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Inoculation: Seed the 96-well plates with a standardized concentration of trophozoites (e.g., 1 x 10^4 cells/mL).

  • Drug Exposure: Add the drug dilutions to the respective wells. Include a drug-free control.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Viability Assessment: Determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug and for the combination. The synergistic, additive, or antagonistic effects can be determined using isobologram analysis.

in_vitro_workflow Start Culture E. histolytica Trophozoites DrugPrep Prepare Serial Dilutions of Drugs (Individual & Combination) Start->DrugPrep Inoculation Inoculate 96-well Plates with Trophozoites Start->Inoculation Exposure Add Drug Dilutions to Wells DrugPrep->Exposure Inoculation->Exposure Incubation Incubate at 37°C for 48-72 hours Exposure->Incubation Assessment Assess Trophozoite Viability (Trypan Blue Exclusion) Incubation->Assessment Analysis Data Analysis - Calculate IC50 - Isobologram Analysis Assessment->Analysis

In Vitro Susceptibility Testing Workflow.

Conclusion

The combination of this compound furoate and metronidazole remains a highly effective and logical therapeutic strategy for amoebiasis and giardiasis. The complementary mechanisms of action ensure the eradication of both the invasive and luminal stages of the parasites, leading to high cure rates and a reduced likelihood of relapse. The protocols outlined above provide a foundation for further research into the efficacy, mechanism, and potential for resistance development to this important drug combination.

References

Application Notes and Protocols: Formulation of Diloxanide Furoate for Experimental Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diloxanide furoate is a luminal amebicide used in the treatment of intestinal amoebiasis caused by Entamoeba histolytica.[1][2] It acts as a prodrug, hydrolyzed in the gastrointestinal tract to its active form, this compound, which destroys the trophozoites of E. histolytica.[1][3] A primary challenge in the oral delivery of this compound furoate is its very slight solubility in water, which can limit its dissolution rate and bioavailability.[4][5]

These application notes provide an overview and detailed protocols for formulating this compound furoate into various experimental drug delivery systems. The goal is to enhance its solubility, control its release profile, and enable targeted delivery, particularly to the colon where the amoebic infection is localized.[6][7] The formulations discussed include solid dispersions for solubility enhancement, polymeric nanoparticles, and liposomal systems for advanced delivery applications.

Physicochemical Properties of this compound Furoate

A comprehensive understanding of this compound furoate's physicochemical properties is critical for designing effective drug delivery systems. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₁Cl₂NO₄[8][9]
Molecular Weight 328.15 g/mol [8][9]
Appearance White or almost white crystalline powder[5]
Melting Point 107-110 °C[8]
Solubility - Water: Very slightly soluble[4][5] - Ethanol: 1 in 100 parts[4] - Chloroform: 1 in 25 parts[4] - Ether: 1 in 130 parts[4] - Methanol: Soluble[8] - DMSO: ≥ 50 mg/mL[10]
UV λmax ~260 nm (in Methanol or Ethanol)[1][11]
Therapeutic Category Antiamoebic, Antiprotozoal[1][5]

Experimental Drug Delivery Formulations & Protocols

The poor aqueous solubility of this compound furoate makes it a prime candidate for formulation into advanced drug delivery systems to enhance its therapeutic efficacy.

Solid Dispersions for Enhanced Solubility

Application Note: Solid dispersion is a highly effective technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs like this compound furoate.[12][13] By dispersing the drug in an amorphous form within a hydrophilic carrier matrix, particle size is reduced, wettability is increased, and the drug's crystalline structure is disrupted, leading to faster dissolution.[12][14] Common carriers include polymers like Polyvinylpyrrolidone (PVP) K30 and mesoporous silica.[14]

Protocol: Solvent Evaporation Method for Solid Dispersion Preparation

This protocol describes the preparation of a this compound furoate solid dispersion using a hydrophilic polymer carrier.

  • Carrier Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Syloid 244FP).

  • Solvent Selection: Select a common volatile solvent in which both this compound furoate and the carrier are soluble (e.g., Methanol, Ethanol).[8][11]

  • Dissolution:

    • Accurately weigh this compound furoate and the carrier in a predetermined ratio (e.g., 1:1, 1:2 drug-to-carrier).

    • Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a thin, dry film or solid mass is formed on the flask wall.

  • Drying and Pulverization:

    • Further dry the solid mass in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask.

    • Pulverize the mass using a mortar and pestle and pass the resulting powder through a fine sieve (e.g., 100 mesh) to ensure a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Workflow for Solid Dispersion Preparation

cluster_prep Preparation cluster_output Result A 1. Weigh this compound Furoate & Hydrophilic Carrier B 2. Dissolve in a Common Solvent (e.g., Methanol) A->B C 3. Evaporate Solvent (Rotary Evaporator) B->C D 4. Dry Under Vacuum C->D E 5. Pulverize and Sieve D->E F Amorphous Solid Dispersion (Enhanced Solubility) E->F Yields cluster_phases Phase Preparation cluster_process Process cluster_output Result A Organic Phase: This compound + Polymer in Dichloromethane C 1. Emulsification (High-Speed Homogenization) A->C B Aqueous Phase: Stabilizer (PVA) in Water B->C D 2. Solvent Evaporation (Magnetic Stirring) C->D E 3. Centrifugation & Washing D->E F 4. Lyophilization E->F G Drug-Loaded Nanoparticles F->G Yields cluster_prep Preparation cluster_output Result A 1. Dissolve Lipids & this compound in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Reduction by Extrusion (e.g., through 100nm membrane) C->D E 5. Purify (Dialysis) D->E F Unilamellar Liposomes (Drug in Bilayer) E->F Yields cluster_gi Gastrointestinal Tract cluster_action Site of Action A Oral Administration of Formulated This compound Furoate B GI Transit (Stomach & Small Intestine) A->B C Drug Release in Colon B->C D Hydrolysis by Esterases C->D E Active Drug: This compound D->E Releases F E. histolytica Trophozoites E->F Targets G Destruction of Trophozoites (Amebicidal Action) F->G Leads to

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Diloxanide Furoate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of diloxanide furoate and its degradation products. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common analytical issues, experimental protocols for stability studies, and a summary of degradation data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound furoate?

A1: The most well-documented degradation of this compound furoate occurs under alkaline conditions through the hydrolysis of its ester linkage. This process yields two primary degradation products: this compound and Furoic acid.[1][2][3] The degradation pathway under other stress conditions such as acidic, oxidative, photolytic, and thermal stress is more complex and the specific structures of all degradation products are not as extensively reported in the literature.[4]

Q2: What is a stability-indicating analytical method, and why is it important for this compound furoate?

A2: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound furoate, without interference from its degradation products, impurities, or excipients.[4][5][6] This is crucial during drug development and for quality control of the final product to ensure its safety, efficacy, and shelf-life.

Q3: Which analytical technique is most suitable for the analysis of this compound furoate and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly used and recommended technique for the analysis of this compound furoate and its degradation products.[5][6] HPLC methods offer the necessary resolution to separate the parent drug from its various degradation products, allowing for accurate quantification.

Q4: How can I confirm the identity of unknown peaks in my chromatogram during a stability study?

A4: When unknown peaks, potentially representing new degradation products, are observed, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for structural elucidation. Further characterization can be achieved by isolating the impurities using preparative HPLC followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Q5: What are the typical stress conditions used in forced degradation studies of this compound furoate?

A5: Forced degradation studies for this compound furoate typically involve subjecting the drug substance to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][5] The specific conditions (e.g., concentration of reagents, temperature, duration of exposure) are designed to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method is capable of detecting and separating the degradation products that may form under normal storage conditions.

Troubleshooting Guides for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound furoate and its degradation products.

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary Silanol Interactions: Active silanol groups on the column's stationary phase can interact with basic functional groups on the analyte. - Column Overload: Injecting too much sample can saturate the column. - Contaminated or Old Column: Accumulation of contaminants or degradation of the stationary phase.- Mobile Phase Modification: Add a competing base (e.g., triethylamine) to the mobile phase or adjust the pH to suppress silanol ionization. - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. - Column Washing/Replacement: Wash the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting - Sample Overload: High concentration of the sample can lead to non-linear isotherm behavior. - Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to distorted peak shapes. - Column Collapse: Use of inappropriate pH or temperature can damage the column structure.- Dilute the Sample: Reduce the concentration of the sample being injected. - Optimize Sample Solvent: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. - Check Column Operating Conditions: Verify that the mobile phase pH and operating temperature are within the recommended range for the column.
Split Peaks - Partially Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column. - Column Void: A void or channel may have formed at the head of the column. - Co-elution of Interferences: An impurity or degradation product may be eluting very close to the main peak.- Back-flush the Column: Reverse the column and flush it with a strong solvent. - Replace the Column: If a void has formed, the column usually needs to be replaced. - Optimize Mobile Phase: Adjust the mobile phase composition or gradient to improve the resolution between the analyte and the interfering peak.
Baseline Drift - Column Not Equilibrated: The column has not reached equilibrium with the mobile phase. - Mobile Phase Composition Change: Inconsistent mixing of the mobile phase or evaporation of a volatile component. - Contaminated Detector Cell: Contaminants from the sample or mobile phase may have accumulated in the detector flow cell.- Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting the analysis. - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase and keep the solvent reservoirs covered. - Flush the Detector Cell: Flush the flow cell with a strong, appropriate solvent.
Poor Resolution - Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating the analytes. - Suboptimal Flow Rate: The flow rate is too high or too low, affecting the separation efficiency. - Deteriorated Column: The column has lost its resolving power due to aging or contamination.- Method Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or the gradient profile. - Optimize Flow Rate: Experiment with different flow rates to find the optimal balance between resolution and analysis time. - Replace the Column: If method optimization does not improve resolution, the column may need to be replaced.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound Furoate
Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 M HCl4 hours70 °CNot Specified[4]
1 M HCl3 hoursRoom Temp.Significant[5]
Base Hydrolysis 0.1 M NaOH3 hours70 °CNot Specified[4]
0.1 M NaOH3 hoursRoom Temp.Significant[5]
Oxidative 3% H₂O₂30 minutes70 °CNot Specified[4]
30% H₂O₂48 hoursRoom Temp.Significant[5]
Thermal Dry Heat5 hours105 °CNot Specified[4]
Dry Heat48 hours50 °CSignificant[5]
Photolytic Sunlight1 hourAmbientNot Specified[4]
Sunlight12 hoursAmbientSignificant[5]

Note: "Significant" indicates that degradation was observed, but the exact percentage was not provided in the cited source.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the general procedure for subjecting this compound furoate to various stress conditions to induce degradation.

a. Acid Hydrolysis:

  • Prepare a stock solution of this compound furoate in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Transfer a known volume of the stock solution to a volumetric flask.

  • Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

  • Keep the solution at a specified temperature (e.g., room temperature or elevated temperature like 60-80°C) for a defined period (e.g., 2 to 8 hours).[4][5]

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH).

  • Dilute the solution to the final volume with the mobile phase to achieve the desired concentration for HPLC analysis.

b. Base Hydrolysis:

  • Follow the same initial steps as for acid hydrolysis.

  • Instead of acid, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).

  • Incubate under the specified conditions (e.g., room temperature or elevated temperature for a set duration).[4][5]

  • After incubation, cool and neutralize with an appropriate concentration of hydrochloric acid (HCl).

  • Dilute to the final volume with the mobile phase.

c. Oxidative Degradation:

  • Prepare the drug solution as described above.

  • Add a specified concentration of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.

  • Keep the solution at room temperature or a slightly elevated temperature for a defined period, protecting it from light.[4][5]

  • After the stress period, dilute the solution to the final volume with the mobile phase.

d. Thermal Degradation:

  • Place the solid drug substance in a petri dish or a suitable container.

  • Expose the sample to dry heat in a calibrated oven at a high temperature (e.g., 70-105°C) for a specified duration.[4][5]

  • After exposure, allow the sample to cool to room temperature.

  • Accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent, and dilute it to the desired concentration with the mobile phase.

e. Photolytic Degradation:

  • Expose the solid drug substance or a solution of the drug to a light source. This can be direct sunlight or a photostability chamber providing a specific light intensity (e.g., ICH Q1B specified conditions).[4][5]

  • After the specified duration of exposure, prepare a solution of the stressed sample to the desired concentration for analysis.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of this compound furoate and its degradation products. Method parameters may need to be optimized for specific applications and equipment.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted to 3.0-4.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common ratio is Buffer:Acetonitrile (40:60 v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 258 nm or 277 nm[4][6]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

Procedure:

  • Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of this compound furoate and the stressed samples at appropriate concentrations in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention times and peak areas.

  • Calculate the percentage of degradation by comparing the peak area of this compound furoate in the stressed samples to that in an unstressed standard solution.

Visualizations

G cluster_workflow Experimental Workflow for Stability Indicating Method Development start Start: this compound Furoate API/Formulation stress Forced Degradation Studies start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidative Oxidative Stress stress->oxidative thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo hplc_dev HPLC Method Development & Optimization acid->hplc_dev base->hplc_dev oxidative->hplc_dev thermal->hplc_dev photo->hplc_dev analysis Analysis of Stressed Samples hplc_dev->analysis validation Method Validation (ICH Guidelines) analysis->validation end End: Validated Stability-Indicating Method validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

G cluster_pathway Alkaline Hydrolysis of this compound Furoate DF This compound Furoate hydrolysis Hydrolysis (Ester Linkage Cleavage) DF->hydrolysis DP1 This compound hydrolysis->DP1 Major Degradation Product DP2 Furoic Acid hydrolysis->DP2 Major Degradation Product

Caption: Alkaline degradation pathway of this compound furoate.

G cluster_troubleshooting HPLC Troubleshooting Logic problem Problem Observed e.g., Peak Tailing, Baseline Drift check_mobile Check Mobile Phase Composition, pH, Freshness problem->check_mobile check_column Check Column Age, Contamination, Connections problem->check_column check_system Check HPLC System Pump, Injector, Detector problem->check_system solution Implement Solution e.g., Prepare fresh mobile phase, Replace column check_mobile->solution check_column->solution check_system->solution resolved Problem Resolved solution->resolved

Caption: Logical approach to HPLC troubleshooting.

References

Navigating the Challenges of Diloxanide Furoate's Aqueous Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Diloxanide Furoate. This resource is designed to assist researchers in overcoming common experimental hurdles, offering detailed protocols and comparative data to guide formulation development.

Introduction to this compound Furoate Solubility

This compound furoate, an effective luminal amebicide, is characterized by its poor solubility in water, which can present significant challenges for in vitro experiments and oral formulation development. Achieving adequate dissolution is crucial for ensuring accurate experimental results and sufficient bioavailability. This guide explores various techniques to enhance the aqueous solubility of this compound furoate, providing practical guidance and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound Furoate?

This compound furoate is very slightly soluble in water.[1] Its solubility in alcohol is 1 in 100, in chloroform 1 in 25, and in ether 1 in 130.[1]

Q2: My this compound Furoate is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

  • Verify pH: Ensure the pH of your aqueous medium is appropriate. While this compound furoate's solubility is not highly pH-dependent, extremes in pH should be avoided to prevent degradation.

  • Gentle Heating: Mild heating (e.g., to 37-40°C) with continuous stirring can aid dissolution. However, monitor for any signs of degradation.

  • Increase Agitation: Use a magnetic stirrer at a moderate speed or sonication to increase the interaction between the drug particles and the solvent.

  • Particle Size: If you are working with a crystalline powder, consider the particle size. Smaller particles have a larger surface area and tend to dissolve faster.

Q3: Can I use co-solvents to dissolve this compound Furoate?

Yes, co-solvents are an effective strategy. Common co-solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) can significantly improve the solubility of this compound furoate.[2][3] It is crucial to determine the optimal co-solvent concentration to achieve the desired solubility without negatively impacting your experimental system.

Q4: I am observing precipitation of this compound Furoate after initial dissolution. What could be the cause?

Precipitation upon dilution of a co-solvent system in an aqueous medium is a common issue.[4] This occurs when the final concentration of the co-solvent is insufficient to maintain the drug in solution. To troubleshoot this:

  • Increase the initial concentration of the co-solvent.

  • Optimize the ratio of the co-solvent to the aqueous phase.

  • Consider using a stabilizing agent or surfactant.

Q5: Are there more advanced techniques to enhance the solubility of this compound Furoate for formulation development?

Yes, several advanced techniques can be employed, including:

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly enhance aqueous solubility.[5][6]

  • Solid Dispersions: Dispersing this compound furoate in a hydrophilic polymer matrix can improve its dissolution rate.[7][8]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size to the micrometer or nanometer range increases the surface area and dissolution velocity.[9][10]

  • Co-crystallization: Forming co-crystals with a suitable co-former can alter the physicochemical properties of the drug, leading to improved solubility.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Results
Possible Cause Troubleshooting Action
Variable Particle Size Ensure consistent particle size of the this compound furoate powder. If necessary, employ particle size reduction techniques like milling.
Inadequate Mixing Standardize the agitation speed and method (e.g., magnetic stirrer, overhead stirrer). Ensure the stirring vortex is not too deep, which can lead to inefficient mixing.
Temperature Fluctuations Maintain a constant temperature for the dissolution medium using a water bath or other temperature-controlled device.
Buffer Preparation Ensure accurate and consistent preparation of all buffer solutions. Verify the final pH of each batch.
Issue 2: Drug Degradation During Dissolution
Possible Cause Troubleshooting Action
Harsh pH Conditions Avoid highly acidic or alkaline conditions. Work within a pH range where this compound furoate is stable.
Elevated Temperatures Use the lowest effective temperature for dissolution. Perform stability studies at the intended operating temperature.
Light Sensitivity Protect the solution from light, especially if the experiment is conducted over an extended period.

Quantitative Data on Solubility Enhancement

The following tables summarize the reported improvements in this compound furoate solubility using different techniques.

Table 1: Solubility of this compound Furoate in Various Solvents

SolventSolubility
WaterVery slightly soluble[1]
Alcohol1 g / 100 mL[1]
Chloroform1 g / 25 mL[1]
Ether1 g / 130 mL[1]
EthanolGood solvent[2]
Propylene GlycolGood solvent[3]
Polyethylene Glycol 400 (PEG 400)Good solvent[2]

Table 2: Enhancement of this compound Furoate Aqueous Solubility using Cyclodextrins

Cyclodextrin DerivativeFold Increase in Aqueous Solubility
Methyl-β-Cyclodextrin (MβCD)61-fold[5][6]
β-Cyclodextrin (βCD)-
Hydroxypropyl-β-Cyclodextrin (HPβCD)-

Note: While specific fold increases for βCD and HPβCD were not detailed in the primary source, the study demonstrated their effectiveness in increasing the dissolution rate.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To prepare a stock solution of this compound furoate in a co-solvent system for further dilution in aqueous media.

Materials:

  • This compound Furoate

  • Ethanol (or Propylene Glycol or PEG 400)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound furoate.

  • In a volumetric flask, dissolve the this compound furoate in a minimal amount of the chosen co-solvent (e.g., ethanol).

  • Use a magnetic stirrer to facilitate dissolution. Gentle warming (37°C) can be applied if necessary.

  • Once completely dissolved, slowly add deionized water to the final volume while stirring continuously.

  • Observe for any signs of precipitation. If precipitation occurs, the initial co-solvent concentration may need to be increased.

Protocol 2: Preparation of this compound Furoate-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)

Objective: To enhance the aqueous solubility and dissolution rate of this compound furoate by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound Furoate

  • Methyl-β-Cyclodextrin (MβCD)

  • Deionized Water

  • Sonicator

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of MβCD at the desired concentration.

  • Add an excess amount of this compound furoate to the MβCD solution.

  • Sonicate the suspension for approximately 2 hours to facilitate complex formation.

  • Filter the suspension to remove the undissolved this compound furoate.

  • Freeze the resulting clear solution (e.g., at -40°C) until completely solid.

  • Lyophilize the frozen solution to obtain a solid powder of the this compound furoate-MβCD inclusion complex.

Protocol 3: Preparation of this compound Furoate Solid Dispersion (Solvent Evaporation Method)

Objective: To improve the dissolution rate of this compound furoate by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound Furoate

  • Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000

  • Ethanol (or another suitable common solvent)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolve both this compound furoate and the chosen polymer (PVP or PEG) in a common solvent like ethanol in the desired ratio (e.g., 1:5 drug to polymer).

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) to form a solid mass.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

Visualizing Experimental Workflows

experimental_workflows Solubility Enhancement Strategies for this compound Furoate cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome Poorly Soluble DF {Poorly Soluble this compound Furoate (DF)|Aqueous Medium} Co-solvency Co-solvency Add Co-solvent (Ethanol, PG, PEG) Dissolve DF Dilute with Aqueous Medium Poorly Soluble DF->Co-solvency Cyclodextrin Complexation Cyclodextrin Complexation Dissolve Cyclodextrin in Water Add excess DF Sonicate & Filter Freeze-dry Poorly Soluble DF->Cyclodextrin Complexation Solid Dispersion Solid Dispersion Dissolve DF & Polymer in Solvent Evaporate Solvent Pulverize Poorly Soluble DF->Solid Dispersion Particle Size Reduction Particle Size Reduction Milling/Homogenization Poorly Soluble DF->Particle Size Reduction Enhanced Solubility DF {Enhanced Solubility/Dissolution of DF|Suitable for Aqueous Experiments/Formulation} Co-solvency->Enhanced Solubility DF Cyclodextrin Complexation->Enhanced Solubility DF Solid Dispersion->Enhanced Solubility DF Particle Size Reduction->Enhanced Solubility DF

Caption: Workflow for enhancing the solubility of this compound Furoate.

troubleshooting_logic Troubleshooting Logic for DF Dissolution Issues Start DF Dissolution Issue Check_Basic {Initial Checks|{Verify pH|Increase Agitation|Gentle Heating}} Start->Check_Basic Precipitation Precipitation Occurs? Check_Basic->Precipitation Increase_Cosolvent Increase Co-solvent Ratio Precipitation->Increase_Cosolvent Yes Degradation Degradation Observed? Precipitation->Degradation No Use_Stabilizer Consider Stabilizer/Surfactant Increase_Cosolvent->Use_Stabilizer End Issue Resolved Use_Stabilizer->End Reduce_Stress {Reduce Stressors|{Lower Temperature|Protect from Light|Adjust pH}} Degradation->Reduce_Stress Yes Inconsistent_Results Inconsistent Results? Degradation->Inconsistent_Results No Reduce_Stress->End Standardize_Protocol {Standardize Protocol|{Control Particle Size|Consistent Mixing|Calibrate Equipment}} Inconsistent_Results->Standardize_Protocol Yes Inconsistent_Results->End No Standardize_Protocol->End

References

Optimizing pH and temperature for Diloxanide furoate stability in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing experimental conditions for the stability of Diloxanide furoate.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound furoate in experimental solutions?

A1: The primary factors affecting this compound furoate (DF) stability are pH and temperature. The drug is susceptible to hydrolysis, particularly in alkaline conditions, and this degradation is temperature-dependent.[1][2] Light exposure can also lead to photodegradation.[3][4]

Q2: What is the optimal pH range for maintaining this compound furoate stability in aqueous solutions?

A2: this compound furoate demonstrates maximum stability in acidic conditions, specifically at a pH below 4.5.[5] As the pH increases into the alkaline range (pH 7.6 to 9.6), the rate of degradation significantly increases.[1][2]

Q3: How does temperature affect the degradation of this compound furoate?

A3: The degradation of this compound furoate is temperature-dependent.[1][2] An Arrhenius plot at pH 8 was found to be linear between 40 and 63°C, indicating a predictable increase in degradation rate with increasing temperature.[1][2] The estimated activation energy of hydrolysis is 18.25 kcal/mol.[1][2]

Q4: What are the main degradation products of this compound furoate?

A4: Under alkaline hydrolysis, this compound furoate degrades into furoic acid and this compound.[2] Methylfuroate has also been identified as a hydrolysis product in a basic methanolic solution.[2] Forced degradation studies also help in identifying potential degradation products under various stress conditions.[6][7]

Q5: Are there any specific analytical methods recommended for stability-indicating assays of this compound furoate?

A5: Yes, several stability-indicating methods have been developed. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for separating this compound furoate from its degradation products.[3][8][9] Other methods include derivative spectrophotometry, pH-induced difference spectrophotometry, and densitometry (HPTLC).[8]

Troubleshooting Guides

This section addresses common issues encountered during stability experiments with this compound furoate.

Issue Possible Cause Troubleshooting Steps
Rapid degradation of this compound furoate in solution. High pH of the medium. Ensure the pH of your experimental solution is below 4.5 for optimal stability.[5] Use appropriate buffers to maintain a stable acidic pH.
Elevated temperature. Conduct experiments at controlled room temperature or lower, if possible. Avoid unnecessary exposure to high temperatures.[1][2]
Photodegradation. Protect solutions from light by using amber-colored glassware or by working in a dark environment.[3][4]
Inconsistent or irreproducible stability results. Fluctuations in pH. Regularly monitor and control the pH of the experimental medium.
Inconsistent temperature control. Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.
Inadequate analytical method. Ensure your analytical method is validated and stability-indicating, capable of separating the parent drug from all potential degradation products.[9]
Precipitation of this compound furoate in aqueous solutions. Low solubility. This compound furoate has low solubility in water.[10] Consider using co-solvents like acetonitrile or methanol in your mobile phase for HPLC analysis or for preparing stock solutions.[3][8]

Quantitative Data Summary

Table 1: pH-Dependent Degradation of this compound Furoate

pH RangeObservationReference
< 4.5High stability[5]
7.6 - 9.6First-order degradation kinetics observed, rate increases with increasing pH[1][2]

Table 2: Temperature Effect on this compound Furoate Degradation at pH 8

Temperature Range (°C)ObservationActivation Energy (kcal/mol)Reference
40 - 63Linear degradation (Arrhenius plot)18.25[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is a general guideline for performing a forced degradation study to assess the stability of this compound furoate under acidic and alkaline conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound furoate (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

2. Acid Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to a suitable concentration for analysis.

3. Alkaline Hydrolysis:

  • To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.

  • Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, monitoring for degradation.

  • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute it with the mobile phase for analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent drug and the appearance of any degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method suitable for analyzing this compound furoate and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.[11]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water or a phosphate buffer) is typical.[8][12] The exact ratio should be optimized for good separation.

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Detection Wavelength: UV detection is commonly performed at around 258 nm.[3][8]

  • Injection Volume: Typically 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Furoate Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_stock->acid Expose to alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 40°C) prep_stock->alkali Expose to thermal Thermal Degradation prep_stock->thermal Expose to photo Photodegradation prep_stock->photo Expose to sampling Sample at Time Points acid->sampling alkali->sampling thermal->sampling photo->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study of this compound Furoate.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Degradation Pathways DF_Stability This compound Furoate Stability pH pH DF_Stability->pH influenced by Temp Temperature DF_Stability->Temp influenced by Light Light Exposure DF_Stability->Light influenced by Hydrolysis Hydrolysis pH->Hydrolysis Temp->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Hydrolysis->DF_Stability decreases Photodegradation->DF_Stability decreases

Caption: Key Factors Influencing this compound Furoate Stability.

References

Avoiding common pitfalls in in vitro amoebicidal assays with Diloxanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Diloxanide furoate in in vitro amoebicidal assays.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound furoate is a prodrug that is hydrolyzed to its active form, this compound.[1][2] The precise molecular target of this compound is not fully elucidated, but it is understood to be a luminal amoebicide.[3][4] Its primary mechanism of action is believed to be the disruption of protein synthesis within the amoeba trophozoites, which inhibits their growth and replication, ultimately leading to cell death.[3][5][6] This action is thought to be linked to its structural similarity to chloramphenicol at the dichloroacetamide group.[5][6]

2. How should I prepare a stock solution of this compound furoate for my assay?

This compound furoate has low water solubility.[7] Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of at least 50 mg/mL.[7][8] Ethanol can also be used, with a solubility of around 20 mg/mL, though sonication may be required.[8]

  • To prepare a stock solution in DMSO:

    • Weigh the desired amount of this compound furoate powder.

    • Dissolve it in the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Ensure the powder is completely dissolved. Gentle warming or vortexing can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Important: When diluting the stock solution into your aqueous culture medium for the assay, ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect the amoeba's viability (typically ≤ 0.5%).[9] It is crucial to include a solvent control in your experiments.

3. Is this compound furoate stable in cell culture medium?

This compound furoate is susceptible to hydrolysis, especially in alkaline conditions (pH > 7.6), where it degrades into this compound and furoic acid.[6][10][11] The rate of this hydrolysis is dependent on both pH and temperature.[6][10] While it shows relative stability in simulated gastric (acidic) and intestinal (neutral to slightly alkaline) fluids, its stability in specific culture media (like TYI-S-33) over the course of a multi-day assay should be considered.[6][11][12] The hydrolysis to the active form, this compound, is a key step for its amoebicidal activity.[1][2][3]

4. What are the expected IC50/MIC values for this compound furoate against Entamoeba histolytica?

The reported in vitro efficacy of this compound furoate can vary between studies depending on the strain of E. histolytica, the assay method, and the culture conditions (axenic vs. monoxenic). Some reported Minimum Inhibitory Concentration (MIC) values are provided in the data table below.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Furoate against Entamoeba histolytica

Strain of E. histolyticaCulture ConditionAssay TypeEfficacy MetricValue (µg/mL)Reference
BYsoWith bacteriaNot specifiedMIC2.5[8]
SFL3With Crithidia sp.Not specifiedMIC2.5[8]
SFL3AxenicNot specifiedMIC1.95[8]

Table 2: Comparative In Vitro Efficacy (IC50) of Other Amoebicides against Entamoeba Species

DrugEntamoeba SpeciesEfficacy MetricValue (µM)Reference
MetronidazoleE. histolytica (reference strain)IC509.5[13][14]
MetronidazoleE. histolytica (clinical isolates)IC5013.2[13][14]
MetronidazoleE. dispar (clinical isolates)IC5015.6[13][14]
ChloroquineE. histolytica (reference strain)IC5015.5[13][14]
ChloroquineE. histolytica (clinical isolates)IC5026.3[13][14]
ChloroquineE. dispar (clinical isolates)IC5028.9[13][14]
EmetineE. histolytica (reference strain)IC5029.9[13][14]
EmetineE. histolytica (clinical isolates)IC5031.2[13][14]
EmetineE. dispar (clinical isolates)IC5032.8[13][14]
TinidazoleE. histolytica (reference strain)IC5010.2[13][14]
TinidazoleE. histolytica (clinical isolates)IC5012.4[13][14]
TinidazoleE. dispar (clinical isolates)IC5013.2[13][14]

Troubleshooting Guides

Issue 1: No or Low Amoebicidal Activity Observed

This is a common issue that can arise from several factors related to the compound, the amoebae, or the assay itself.

  • Is the drug in its active form? this compound furoate is a prodrug and needs to be hydrolyzed to the active this compound. While this can occur in the culture medium, the rate can be variable.

  • Is the drug concentration accurate? Due to its low aqueous solubility, this compound furoate may precipitate out of the culture medium, leading to a lower effective concentration.

  • Are the amoebae healthy? The health and growth phase of the amoebae can significantly impact their susceptibility to drugs.

Troubleshooting_No_Activity Start No or low amoebicidal activity observed Check_Drug Verify Drug Integrity and Concentration Start->Check_Drug Check_Amoeba Assess Amoeba Health and Density Start->Check_Amoeba Check_Assay Review Assay Protocol and Conditions Start->Check_Assay Solubility Drug precipitated in media? Check_Drug->Solubility Stock_Solution Stock solution prepared correctly? Check_Drug->Stock_Solution Hydrolysis Is hydrolysis to active form occurring? Check_Drug->Hydrolysis Viability Amoeba viability in control wells is low? Check_Amoeba->Viability Growth_Phase Amoebae in logarithmic growth phase? Check_Amoeba->Growth_Phase Cell_Density Initial cell density too high/low? Check_Amoeba->Cell_Density Incubation Incorrect incubation time or conditions? Check_Assay->Incubation Reagents Assay reagents expired or prepared incorrectly? Check_Assay->Reagents Solvent_Control Solvent control shows toxicity? Check_Assay->Solvent_Control Troubleshooting_High_Variability Start High variability in results Seeding Inconsistent cell seeding? Start->Seeding Mixing Uneven drug distribution? Start->Mixing Edge_Effect Are edge effects present? Start->Edge_Effect Pipetting Pipetting errors? Start->Pipetting Incubation_Var Inconsistent incubation conditions? Start->Incubation_Var Seeding_Action Action: Ensure a homogenous cell suspension before and during plating. Mix gently between pipetting. Seeding->Seeding_Action Mixing_Action Action: Mix plate gently after adding the drug. Ensure complete mixing of stock solution into media. Mixing->Mixing_Action Edge_Effect_Action Action: Avoid using outer wells or fill them with sterile media/PBS to maintain humidity. Edge_Effect->Edge_Effect_Action Pipetting_Action Action: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pipetting->Pipetting_Action Incubation_Var_Action Action: Ensure consistent temperature and atmosphere across the incubator. Avoid stacking plates. Incubation_Var->Incubation_Var_Action Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare this compound Furoate Stock Solution (e.g., 10 mM in DMSO) C 3. Prepare Serial Dilutions of Drug in culture medium A->C B 2. Culture E. histolytica Trophozoites (to mid-logarithmic phase) D 4. Harvest and Count Trophozoites B->D E 5. Seed Trophozoites into 96-well Plate D->E F 6. Add Drug Dilutions to Wells (including solvent and no-drug controls) E->F G 7. Incubate Plate under Anaerobic Conditions (e.g., 37°C for 48-72 hours) F->G H 8. Add Viability Reagent G->H I 9. Incubate as per Reagent Protocol H->I J 10. Read Plate (Absorbance/Fluorescence/Luminescence) I->J K 11. Calculate % Inhibition and IC50 J->K Signaling_Pathway This compound This compound (Active Form) Ribosome Amoebal Ribosome (Protein Synthesis Machinery) This compound->Ribosome Inhibits Protein_Synthesis Protein Synthesis Essential_Proteins Essential Proteins (Enzymes, Structural Proteins) Protein_Synthesis->Essential_Proteins Produces Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Growth Growth and Replication Essential_Proteins->Growth Growth->Cell_Death Cessation leads to

References

Impact of solvent choice on the efficacy of Diloxanide in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using Diloxanide in cell culture experiments. The choice of solvent is critical for obtaining reliable and reproducible results, and this guide addresses common issues related to solubility, cytotoxicity, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound furoate.[1] this compound furoate, the common ester form of the drug used in research, exhibits high solubility in DMSO (≥ 50 mg/mL) but has very low solubility in aqueous solutions like PBS and limited solubility in ethanol (20 mg/mL).[1][2] Using DMSO allows for the preparation of a concentrated stock that can be diluted to a final working concentration with a minimal amount of solvent, thereby reducing the risk of solvent-induced cytotoxicity.

Q2: My this compound solution precipitates when I add it to the cell culture medium. What should I do?

A2: Precipitation of a DMSO-dissolved compound in aqueous media is a common problem.[3][4] This occurs because the drug is not soluble in the aqueous environment of the culture medium once the DMSO is diluted. Here are several troubleshooting steps:

  • Minimize Final DMSO Concentration: Prepare a highly concentrated stock solution in 100% DMSO. This allows you to add a very small volume to your culture medium to reach the final desired concentration, keeping the final DMSO percentage low (ideally ≤ 0.5%).[5]

  • Pre-dilute in Media: Instead of adding the concentrated DMSO stock directly to the cells in the well, first add the required volume of stock to a small volume of fresh culture medium in a separate tube. Vortex or mix this solution gently and immediately add it to the culture wells.[4]

  • Increase Mixing: After adding the diluted drug solution to your culture plate, gently swirl the plate to ensure rapid and even distribution, which can help prevent localized high concentrations that lead to precipitation.

  • Consider Co-solvents: For compounds with very low aqueous solubility, a co-solvent system might be necessary, though this requires extensive validation to check for toxicity.[6]

Q3: What is the maximum concentration of solvent my cells can tolerate?

A3: The tolerance to solvents like DMSO is highly cell-type dependent. Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects, while some may tolerate 1%.[5] However, primary cells and more sensitive cell lines can be affected by concentrations as low as 0.1%.[5] It is crucial to perform a vehicle control experiment to determine the maximum solvent concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[7]

Q4: How does the choice of solvent affect the interpretation of my cell viability assay results?

A4: The solvent itself can have a significant impact on cell viability and metabolism, which can confound experimental results.[8][9] To account for this, every experiment must include a "vehicle control." The vehicle control consists of cells treated with the same final concentration of the solvent (e.g., 0.5% DMSO in media) as the cells treated with this compound. The results from the drug-treated group should always be normalized to the results from the vehicle control group, not to untreated cells. This practice isolates the effect of the drug from the effect of the solvent.

Q5: What is the proposed mechanism of action for this compound?

A5: this compound is typically administered as a prodrug, this compound furoate.[10][11] In the body, it is hydrolyzed to its active form, this compound.[12][13] While the exact molecular mechanism is not fully elucidated, it is understood to be a luminal amebicide that acts on Entamoeba histolytica trophozoites in the intestine.[14][15] The prevailing theory is that this compound disrupts protein synthesis within the parasite, leading to cell death and preventing the formation of cysts, which are responsible for transmission.[15][16][17]

Data Summary Tables

Table 1: Solubility of this compound Furoate in Common Solvents

SolventSolubilityReference
DMSO≥ 50 mg/mL[1]
Ethanol20 mg/mL (requires sonication)[1]
Water / PBSLow / Sparingly Soluble[2]

Table 2: General Guidelines for Maximum Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationNotesReference
DMSO0.1% - 0.5%Most cell lines tolerate 0.5%; primary cells may be more sensitive.[5]
Ethanol≤ 0.5%Effects can be cell-line dependent.[8]

Note: These are general guidelines. The maximum tolerable concentration should always be determined empirically for your specific cell line and assay.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Drug Precipitation in Media 1. Poor aqueous solubility of this compound. 2. Final solvent concentration is too low to maintain solubility. 3. Improper mixing technique.1. Prepare a higher concentration stock in 100% DMSO to minimize the volume added. 2. Pre-dilute the stock in a small amount of media before adding to the final culture volume.[4] 3. Ensure the final DMSO concentration is as high as is safe for the cells (e.g., 0.5%).
High Cytotoxicity in Vehicle Control 1. Final solvent concentration (e.g., DMSO) is too high for the cell line. 2. Extended exposure time to the solvent.1. Perform a dose-response curve for the solvent alone to find the no-effect concentration (e.g., test 0.05%, 0.1%, 0.25%, 0.5%, 1% DMSO). 2. Reduce the final solvent concentration by using a more concentrated stock.
Inconsistent/Irreproducible Results 1. Inconsistent final solvent concentration across wells. 2. Drug precipitation occurring in some wells but not others. 3. Degradation of this compound in solution.1. Use precise pipetting techniques. Prepare a master mix of drug-containing media to add to all replicate wells. 2. Visually inspect plates for precipitation before and during the experiment. 3. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Furoate Stock and Working Solutions

This protocol outlines the steps for preparing this compound furoate for addition to a cell culture experiment.

  • Prepare 100 mM Stock Solution in DMSO:

    • Calculate the mass of this compound furoate (Molar Mass: 328.15 g/mol ) needed. For 1 mL of a 100 mM stock, you need 32.82 mg.

    • Aseptically weigh the required amount of this compound furoate powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, cell culture-grade DMSO (e.g., 1 mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Final Working Concentration:

    • Thaw one aliquot of the 100 mM stock solution.

    • Determine the final concentration needed for your experiment (e.g., 100 µM).

    • Calculate the dilution factor. To go from 100 mM to 100 µM is a 1:1000 dilution.

    • Add 1 µL of the 100 mM stock for every 1 mL of cell culture medium.

    • Crucially: Add the 1 µL of stock to the medium, not the other way around, and mix immediately to prevent precipitation. The final DMSO concentration will be 0.1%.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Furoate Powder add_dmso 2. Add 100% DMSO to desired concentration (e.g., 100 mM) weigh->add_dmso vortex 3. Vortex until fully dissolved add_dmso->vortex aliquot 4. Aliquot and Store at -20°C / -80°C vortex->aliquot thaw 5. Thaw one stock aliquot aliquot->thaw For each experiment calc 6. Calculate dilution for final concentration thaw->calc add_to_media 7. Add small volume of stock to culture medium calc->add_to_media mix 8. Mix immediately and add to cells add_to_media->mix

Diagram 1: Workflow for preparing this compound solutions.
Troubleshooting Flowchart: Drug Precipitation

This flowchart provides a logical sequence of steps to address compound precipitation in cell culture media.

G start Precipitate observed after adding drug to media? check_dmso Is final DMSO concentration < 0.1%? start->check_dmso Yes end_ok Problem Solved start->end_ok No increase_dmso ACTION: Increase stock concentration to allow for higher final DMSO % (up to a safe limit, e.g., 0.5%) check_dmso->increase_dmso Yes check_method Was drug stock added directly to bulk media in wells? check_dmso->check_method No increase_dmso->end_ok pre_dilute ACTION: Pre-dilute stock in a small volume of media first, mix, then add to wells. check_method->pre_dilute Yes solubility_limit CONCLUSION: Compound may be exceeding its thermodynamic solubility limit at this concentration. check_method->solubility_limit No pre_dilute->end_ok

Diagram 2: Troubleshooting flowchart for drug precipitation.
Protocol 2: MTT Assay for Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium as described in Protocol 1.

    • Include "vehicle control" wells that receive medium with the highest concentration of DMSO used in the treatment groups.

    • Include "untreated control" wells with only culture medium.

    • Carefully remove the old medium from the cells and replace it with 100 µL of the appropriate treatment or control medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[19]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[19][20]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm (e.g., 570 nm).[19]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (media, no cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Proposed Mechanism of Action of this compound

This diagram illustrates the conversion of the prodrug this compound furoate into the active drug this compound and its subsequent effect on the target organism.

G DF This compound Furoate (Prodrug) Hydrolysis Hydrolysis in GI Tract / Cell DF->Hydrolysis D This compound (Active Drug) Hydrolysis->D Inhibition Inhibition D->Inhibition ProteinSynth Ribosome / Protein Synthesis Death Amoebic Cell Death ProteinSynth->Death leads to Inhibition->ProteinSynth

Diagram 3: Proposed mechanism of this compound action.

References

Technical Support Center: Spectrophotometric Assays for Diloxanide Furoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of spectrophotometric assays for Diloxanide Furoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My absorbance readings are inconsistent or not reproducible. What are the common causes and solutions?

Inconsistent absorbance readings are a frequent issue in spectrophotometric assays. The root cause can often be traced to sample preparation, instrument settings, or the cuvettes used.

Troubleshooting Steps:

  • Sample Preparation: Ensure the sample is completely dissolved and free of any particulates. Inhomogeneous samples can cause light scattering, leading to erroneous readings. Consider filtration or centrifugation if necessary.[1]

  • Cuvette Handling: Use high-quality quartz cuvettes for UV measurements, as glass or plastic cuvettes absorb UV light.[1] Ensure cuvettes are clean, dry, and free from scratches or fingerprints. Always insert the cuvette in the same orientation in the sample holder.[1]

  • Instrument Warm-up: Allow the spectrophotometer's lamp to warm up for the manufacturer-recommended time to ensure a stable light source.[2]

  • Blank Measurement: Use the same solvent for the blank as was used to dissolve the sample. Re-blank the instrument periodically, especially during long experimental runs.

  • Concentration Range: Ensure your sample concentration falls within the linear range of the assay.[3][4] Samples that are too concentrated or too dilute can lead to inaccurate readings.[1]

2. I am observing a shift in the wavelength of maximum absorbance (λmax) for this compound Furoate. Why is this happening?

A shift in λmax can be indicative of several factors related to the solvent, pH, or presence of interfering substances.

Potential Causes and Solutions:

  • Solvent Effects: The polarity of the solvent can influence the λmax. Ensure you are using the same grade and source of solvent as specified in the validated method. Different solvents can cause spectral shifts.[2]

  • pH of the Solution: The pH of the sample solution can significantly impact the absorbance spectrum of this compound Furoate, especially if the molecule has ionizable groups. Buffer the solution to the pH specified in the protocol.

  • Interfering Substances: Excipients from the formulation or degradation products can have their own absorbance spectra that may overlap with this compound Furoate, causing a shift in the apparent λmax.

3. My results show poor accuracy and recovery. How can I improve this?

Poor accuracy and recovery often point to systematic errors in the experimental procedure or unaccounted-for matrix effects.

Strategies for Improvement:

  • Method Validation: Ensure the spectrophotometric method is fully validated for accuracy, precision, linearity, and specificity according to ICH guidelines.[5]

  • Standard Purity: Verify the purity of your this compound Furoate reference standard.

  • Matrix Effects: Pharmaceutical excipients can interfere with the assay.[6][7] To mitigate this, prepare your calibration standards in a matrix that mimics the sample formulation (placebo). Alternatively, employ a standard addition method.

  • Extraction Efficiency: If an extraction step is involved in sample preparation, ensure complete extraction of this compound Furoate from the dosage form. Sonication can aid in complete dissolution.[4]

  • Forced Degradation Studies: Performing forced degradation studies (e.g., acid, base, oxidative, photolytic) can help identify potential degradation products and ensure the method is stability-indicating.[8][9][10]

4. How do I handle interference from another active pharmaceutical ingredient (API) in a combination drug product?

When this compound Furoate is present in a formulation with other APIs, spectral overlap is a common challenge.

Approaches for Simultaneous Determination:

  • Vierordt's Method (Simultaneous Equations): If the spectra of the two drugs overlap, you can use simultaneous equations by measuring the absorbance at the λmax of each drug and solving for the unknown concentrations.[11]

  • Difference Spectrophotometry: This technique can be used if one of the components can be chemically modified (e.g., by changing the pH) to alter its spectrum, while the other remains unchanged.[11][12]

  • Derivative Spectrophotometry: First or second-order derivative spectroscopy can resolve overlapping spectra by identifying zero-crossing points where one component has zero absorbance, allowing for the quantification of the other.[12]

  • Ratio Subtraction Method: This is another technique for resolving binary mixtures by dividing the spectrum of the mixture by the spectrum of one of the components.[4]

Experimental Protocols

1. Standard UV Spectrophotometric Assay of this compound Furoate

This protocol outlines a basic method for the determination of this compound Furoate in a pure form or simple formulation.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Reagents: Methanol (HPLC grade).

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound Furoate reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation (from tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound Furoate and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.

    • Filter the solution through a 0.45 µm filter.

    • Dilute the filtered solution with methanol to obtain a final concentration within the linear range of the assay.

  • Procedure:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use methanol as the blank.

    • Record the absorbance spectra of the standard and sample solutions.

    • Measure the absorbance at the λmax of this compound Furoate (approximately 258-262 nm in methanol).[12][13]

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound Furoate in the sample solution from the calibration curve.

2. Colorimetric Method using Potassium Permanganate

This method is based on the reaction of this compound Furoate with potassium permanganate in an alkaline medium to produce a colored species.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Reagents:

    • Potassium permanganate (KMnO4) solution.

    • Sodium hydroxide (NaOH) solution.

  • Procedure Outline:

    • Aliquots of the drug solution are reacted with a known excess of KMnO4 in the presence of NaOH.

    • The reaction produces a stable bluish-green colored species.

    • The absorbance of the resulting solution is measured at approximately 610 nm against a reagent blank.[3][14]

    • The concentration of this compound Furoate is determined from a calibration curve prepared similarly with standard solutions.

Data Presentation

Table 1: Comparison of Spectrophotometric Methods for this compound Furoate.

MethodWavelength (λmax)Solvent/ReagentsLinear Range (µg/mL)
Direct UV Spectrophotometry~262 nmN,N-dimethylformamide (15% v/v)0-30
Colorimetric610 nmKMnO4 / NaOH2.5-20
Difference Spectrophotometry295 nmpH-induced10-40
First Derivative270 nmMethanol5-30

Data compiled from multiple sources.[3][12][13][14]

Table 2: Validation Parameters for a Typical UV Spectrophotometric Method.

ParameterResult
Linearity (R²)> 0.999
Accuracy (Recovery %)98.0 - 102.0%
Precision (RSD %)< 2.0%
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL

These are typical values and may vary depending on the specific method and instrumentation.

Visualizations

Troubleshooting_Workflow start Inaccurate Results q1 Are Absorbance Readings Reproducible? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sub1 Check Sample Prep: - Homogeneity - Dissolution - Concentration a1_no->sub1 sub2 Check Cuvettes: - Cleanliness - Material (Quartz for UV) - Orientation a1_no->sub2 sub3 Check Instrument: - Warm-up Time - Blanking a1_no->sub3 q2 Is λmax Correct? a1_yes->q2 sub1->q1 sub2->q1 sub3->q1 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sub4 Verify Solvent and pH a2_no->sub4 sub5 Investigate Matrix Effects a2_no->sub5 q3 Is Recovery within Acceptable Limits? a2_yes->q3 sub4->q2 sub5->q2 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes sub6 Validate Method: - Accuracy, Precision - Linearity a3_no->sub6 sub7 Check Standard Purity a3_no->sub7 sub8 Assess for Spectral Interference a3_no->sub8 end_node Results Accurate a3_yes->end_node sub6->q3 sub7->q3 sub8->q3

A troubleshooting workflow for inaccurate spectrophotometric results.

Experimental_Workflow prep Sample and Standard Preparation instrument_setup Instrument Setup - Wavelength Scan - Blank Correction prep->instrument_setup calibration Construct Calibration Curve (Abs vs. Conc) prep->calibration Standards measurement Absorbance Measurement at λmax instrument_setup->measurement calculation Calculate Sample Concentration measurement->calculation Sample Abs. calibration->calculation validation Method Validation calculation->validation

A general workflow for a UV spectrophotometric assay.

References

Validation & Comparative

Comparative In Vitro Efficacy of Diloxanide Furoate and Paromomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro efficacy of two commonly used antiprotozoal agents, Diloxanide furoate and Paromomycin. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on available experimental data.

Overview of Compounds

This compound furoate is a luminal amebicide used for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2] It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, this compound.[1][3] While its precise mechanism of action is not fully elucidated, it is believed to inhibit protein synthesis in the parasite.[3][4]

Paromomycin is an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and protozoa.[5][6] It is used to treat various parasitic infections, including amebiasis, giardiasis, and leishmaniasis.[7] Paromomycin exerts its antimicrobial effect by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to errors in protein synthesis and ultimately cell death.[5][6][8]

Comparative In Vitro Efficacy

While direct head-to-head comparative studies providing IC50 values for both this compound furoate and Paromomycin against the same panel of protozoan pathogens are limited in publicly available literature, this section summarizes available data from various in vitro studies to provide a comparative perspective.

Table 1: Summary of In Vitro Activity

CompoundTarget OrganismAssay TypeIC50 / EC50 (µM)Reference
ParomomycinCryptosporidium parvumNot Specified~28-31[9]
ParomomycinLeishmania (L.) amazonensisIntracellular amastigotesNot specified[10]
ParomomycinLeishmania (V.) braziliensisIntracellular amastigotesNot specified[10]
ParomomycinLeishmania (L.) infantum chagasiIntracellular amastigotesNot specified[10]
This compound furoateEntamoeba histolyticaNot SpecifiedNot specified[11]

Note: The table highlights the challenge in direct comparison due to the lack of studies testing both compounds under identical conditions. The provided IC50 range for Paromomycin against C. parvum is in the context of a study comparing it to other benzimidazole derivatives.

Mechanism of Action

The mechanisms of action for this compound furoate and Paromomycin differ significantly, targeting distinct cellular processes within the parasite.

This compound Furoate

The exact molecular target of this compound is unknown.[1][12] However, it is proposed to disrupt protein synthesis within the trophozoites of E. histolytica.[3][4] this compound furoate is administered as an ester, which is then hydrolyzed to the active drug, this compound.[4]

Diloxanide_Furoate_MoA This compound furoate (Prodrug) This compound furoate (Prodrug) Hydrolysis in GI Tract Hydrolysis in GI Tract This compound furoate (Prodrug)->Hydrolysis in GI Tract This compound (Active Drug) This compound (Active Drug) Hydrolysis in GI Tract->this compound (Active Drug) E. histolytica trophozoite E. histolytica trophozoite This compound (Active Drug)->E. histolytica trophozoite Protein Synthesis Inhibition Protein Synthesis Inhibition E. histolytica trophozoite->Protein Synthesis Inhibition Disrupts Parasite Death Parasite Death Protein Synthesis Inhibition->Parasite Death

Caption: Proposed mechanism of action for this compound furoate.

Paromomycin

Paromomycin, an aminoglycoside, targets the parasite's ribosome, a key component of the protein synthesis machinery. It specifically binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[5][8] This binding event interferes with the fidelity of translation, causing misreading of the mRNA codon and leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to parasite death.[8]

Paromomycin_MoA Paromomycin Paromomycin 16S rRNA 16S rRNA Paromomycin->16S rRNA Binds to 30S Ribosomal Subunit 30S Ribosomal Subunit 30S Ribosomal Subunit->16S rRNA Contains mRNA Codon Misreading mRNA Codon Misreading 16S rRNA->mRNA Codon Misreading Incorrect Amino Acid Incorporation Incorrect Amino Acid Incorporation mRNA Codon Misreading->Incorrect Amino Acid Incorporation Non-functional/Toxic Proteins Non-functional/Toxic Proteins Incorrect Amino Acid Incorporation->Non-functional/Toxic Proteins Parasite Death Parasite Death Non-functional/Toxic Proteins->Parasite Death

Caption: Mechanism of action of Paromomycin.

Experimental Protocols

Standardized in vitro susceptibility testing is crucial for the evaluation of antimicrobial agents. Below are representative protocols for determining the in vitro efficacy of antiprotozoal drugs.

In Vitro Drug Sensitivity Assay (Nitroblue Tetrazolium - NBT Reduction Method)

This colorimetric assay is often used to assess the viability of protozoa after drug exposure.[13][14]

  • Parasite Culture: Clinical isolates or reference strains of the target protozoan (e.g., E. histolytica) are maintained in appropriate culture media.

  • Drug Preparation: Stock solutions of the test compounds (this compound furoate, Paromomycin) are prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to the desired concentrations in the culture medium.

  • Assay Procedure:

    • Parasites are harvested and their concentration is adjusted.

    • In a 96-well microtiter plate, serial dilutions of the drugs are added.

    • A suspension of the parasites is added to each well. Control wells (no drug) and blank wells (medium only) are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 4 hours).

    • After incubation, the plate is washed, and a solution of Nitroblue Tetrazolium (NBT) is added to each well.

    • The plate is incubated again to allow for the reduction of NBT by viable parasites to formazan.

    • The formazan product is then solubilized with DMSO.

    • The optical density (OD) is measured using an ELISA reader at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The IC50 value, the concentration of the drug that causes a 50% reduction in parasite viability compared to the control, is calculated from the OD readings.

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro drug efficacy testing.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Parasite Culture Parasite Culture Co-incubation Co-incubation Parasite Culture->Co-incubation Drug Dilution Drug Dilution Drug Dilution->Co-incubation Viability Assessment Viability Assessment Co-incubation->Viability Assessment OD Measurement OD Measurement Viability Assessment->OD Measurement IC50 Calculation IC50 Calculation OD Measurement->IC50 Calculation

Caption: General workflow for in vitro antiprotozoal drug testing.

Conclusion

Both this compound furoate and Paromomycin are important drugs in the management of protozoal infections. Paromomycin has a well-defined mechanism of action targeting protein synthesis. The precise molecular target of this compound furoate remains to be fully elucidated, though it is also thought to disrupt protein synthesis. A significant gap in the literature is the lack of direct comparative in vitro studies under identical experimental conditions. Such studies would be invaluable for a more definitive comparison of their intrinsic potencies against various protozoan pathogens. Future research should focus on conducting head-to-head in vitro efficacy studies to provide a clearer comparative assessment for the scientific and drug development communities.

References

Validating the Purity of a Diloxanide Furoate Sample for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) like Diloxanide furoate is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound furoate and compares its stability profile with other anti-protozoal agents.

Comparative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for assessing the purity of this compound furoate and its alternatives. The following tables summarize key performance parameters from various validated HPLC methods, offering a comparative overview.

Table 1: HPLC Method Parameters for Purity Determination of Anti-Protozoal Agents

ParameterThis compound FuroateMetronidazoleTinidazoleOrnidazoleParomomycin
Stationary Phase C18 (250mm x 4.6mm, 5µm)C18 (25 cm x 4.6 mm), 5 µm[1]Thermosil RP C18 (4.5×100 mm) 5.0µm[2]Symmetry shield RP18, 250 x 4.6 mm, 5µm[3]C18
Mobile Phase 20mM KH2PO4: Acetonitrile (25:75 v/v), pH 3.8Acetonitrile:Methanol:Phosphate Buffer (20:50:30 v/v)Methanol (70:30 v/v)[2]Phosphate buffer: Methanol (70:30 v/v)[3]0.2 M TFA water-acetonitrile (96:4, v/v)[4]
Flow Rate 1.0 ml/min1.0 ml/min1 ml/min[2]1.0 ml/min[3]0.6 mL/min[4]
Detection Wavelength 254 nm241nm282 nm318nm[3]Evaporative Light Scattering Detector (ELSD)[4]
Linearity Range (µg/ml) 5-152-10010-901-12[5]0.005 to 20 µM[6]
% Recovery 99.98%[7]-97-103%[8]99.55-99.92%[5]-

Table 2: Forced Degradation Studies of this compound Furoate [7]

Stress ConditionDrug Recovered (%)Drug Decomposed (%)
Standard Drug 99.980
Acidic Hydrolysis (0.1 M HCl, 80°C, 8h) 82.2317.77
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 8h) 93.326.68
Oxidative Degradation (H2O2) 86.6513.35
Photolytic Degradation 81.7418.26

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are representative protocols for the HPLC analysis of this compound furoate and an alternative, Ornidazole.

Protocol 1: HPLC Purity Assay of this compound Furoate

This protocol is based on a validated stability-indicating HPLC method.[7]

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 column (250 x 4.60 mm, 5µm).

  • Data acquisition software.

2. Reagents and Materials:

  • This compound furoate reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH2PO4).

  • Orthophosphoric acid.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: 20mM KH2PO4 buffer and Acetonitrile in a ratio of 25:75 v/v. The pH is adjusted to 3.8 with orthophosphoric acid.

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µl.

4. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound furoate reference standard and transfer to a 10 ml volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 µg/ml.

  • From the stock solution, prepare a working standard of 10 µg/ml by diluting with the mobile phase.

5. Sample Solution Preparation:

  • Accurately weigh a quantity of the this compound furoate sample equivalent to 10 mg.

  • Follow the same procedure as for the standard solution preparation to obtain a final concentration of 10 µg/ml.

6. Procedure:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.

Protocol 2: HPLC Purity Assay of Ornidazole

This protocol is based on a validated RP-HPLC method for the estimation of Ornidazole.[3]

1. Instrumentation:

  • RP-HPLC system with a UV detector.

  • Symmetry shield RP18 column (250 x 4.6 mm, 5µm).

2. Reagents and Materials:

  • Ornidazole reference standard.

  • Phosphate buffer.

  • Methanol (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: Phosphate buffer and methanol in a ratio of 70:30 v/v.

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 318 nm.

4. Standard and Sample Solution Preparation:

  • Prepare stock and working solutions of the Ornidazole reference standard and the sample to be tested in the mobile phase.

5. Procedure:

  • Inject the prepared solutions into the chromatograph.

  • Record the chromatograms and determine the peak areas.

  • Assess the purity by comparing the peak area of the sample with that of the reference standard.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.

Purity_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis DF_Sample This compound Furoate Sample Stock_Sample Stock Solution (Sample) DF_Sample->Stock_Sample Dissolve DF_Standard This compound Furoate Reference Standard Stock_Standard Stock Solution (Standard) DF_Standard->Stock_Standard Dissolve Solvent Solvent (Methanol) Solvent->Stock_Sample Solvent->Stock_Standard Working_Sample Working Solution (Sample) Stock_Sample->Working_Sample Dilute Working_Standard Working Solution (Standard) Stock_Standard->Working_Standard Dilute HPLC_System HPLC System Working_Sample->HPLC_System Working_Standard->HPLC_System Mobile_Phase Mobile Phase Mobile_Phase->Working_Sample Mobile_Phase->Working_Standard C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (254 nm) C18_Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram_Sample Sample Chromatogram Data_Acquisition->Chromatogram_Sample Chromatogram_Standard Standard Chromatogram Data_Acquisition->Chromatogram_Standard Peak_Area_Comparison Peak Area Comparison Chromatogram_Sample->Peak_Area_Comparison Chromatogram_Standard->Peak_Area_Comparison Purity_Calculation Purity Calculation (%) Peak_Area_Comparison->Purity_Calculation

Caption: Workflow for HPLC Purity Validation of this compound Furoate.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples DF_API This compound Furoate API Acid Acid Hydrolysis (0.1 M HCl, 80°C) DF_API->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 80°C) DF_API->Base Oxidation Oxidation (H2O2) DF_API->Oxidation Photo Photolytic Degradation DF_API->Photo HPLC_Analysis HPLC Analysis of Degraded Samples Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Photo->HPLC_Analysis Peak_Analysis Analysis of Chromatograms (Peak Purity, Degradant Peaks) HPLC_Analysis->Peak_Analysis Quantification % Degradation Calculation Peak_Analysis->Quantification

Caption: Workflow for Forced Degradation Study of this compound Furoate.

References

A Comparative Guide to the Analysis of Diloxanide Furoate: HPLC vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the analysis of the amoebicide Diloxanide Furoate.

This publication objectively compares the performance of these methods, supported by a synthesis of experimental data from various studies. Detailed methodologies are provided to allow for replication and adaptation in a laboratory setting.

At a Glance: Method Comparison

High-Performance Liquid Chromatography (HPLC) stands out for its high specificity and ability to separate this compound Furoate from potential degradation products or other active ingredients in a formulation. In contrast, UV-Visible Spectrophotometry offers a simpler, more cost-effective, and rapid method for the quantification of this compound Furoate, particularly in less complex sample matrices. The choice between the two methods will ultimately depend on the specific requirements of the analysis, such as the need for stability-indicating assays or high-throughput screening.

Performance Characteristics: A Quantitative Comparison

The following tables summarize the validation parameters for both HPLC and Spectrophotometric methods for the analysis of this compound Furoate, as compiled from multiple research sources.

Table 1: HPLC Method Validation Parameters for this compound Furoate Analysis

ParameterReported Values
Linearity Range (µg/mL)7.5 - 22.5[1][2]
Accuracy (% Recovery)100.85 ± 0.20[1][2]
Precision (%RSD)< 2.0[3]
Retention Time (min)7.633[1][2]

Table 2: Spectrophotometric Method Validation Parameters for this compound Furoate Analysis

ParameterReported Values
Linearity Range (µg/mL)2.5 - 20[4][5]
Molar Absorptivity (L/mol·cm)1.1 x 10⁴[4][5]
Correlation Coefficient (r²)0.9998[4][5]
Limit of Detection (µg/mL)0.2[4][5]

Experimental Workflows

The general experimental workflows for both HPLC and spectrophotometric analysis of this compound Furoate are outlined in the diagrams below. These graphical representations provide a clear, step-by-step overview of the analytical processes.

Experimental Workflow for HPLC Analysis of this compound Furoate cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Tablet Powder dissolve Dissolve in Methanol start->dissolve sonicate Sonicate for 10 min dissolve->sonicate volume Make up Volume with Methanol sonicate->volume centrifuge Centrifuge volume->centrifuge dilute Dilute with Mobile Phase centrifuge->dilute inject Inject 20 µL into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 277 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate

HPLC Analysis Workflow

Experimental Workflow for Spectrophotometric Analysis of this compound Furoate cluster_prep_spec Sample Preparation cluster_spec Spectrophotometric Analysis cluster_data_spec Data Analysis start_spec Weigh Tablet Powder dissolve_spec Dissolve in Methanol start_spec->dissolve_spec filter_spec Filter Solution dissolve_spec->filter_spec dilute_spec Dilute with Methanol filter_spec->dilute_spec measure Measure Absorbance at 259 nm dilute_spec->measure calculate_spec Calculate Concentration using Calibration Curve measure->calculate_spec

Spectrophotometry Workflow

Detailed Experimental Protocols

HPLC Method

A stability-indicating RP-HPLC method has been developed for the simultaneous estimation of this compound Furoate and Ornidazole.[1][2]

  • Instrumentation: A Shimadzu HPLC system equipped with a UV detector was used.

  • Column: A LC-20 AT C18 column (250mm x 4.6 mm, 2.6 μm) provided the stationary phase.[1][2]

  • Mobile Phase: The mobile phase consisted of a 40:60 mixture of Buffer (pH 4.5) and Acetonitrile.[1][2]

  • Flow Rate: The flow rate was maintained at 1 mL/min.[1][2]

  • Detection: Detection was carried out at a wavelength of 277 nm.[1][2]

  • Sample Preparation: For the analysis of tablet dosage forms, ten tablets were weighed and finely powdered. A quantity of powder equivalent to the average tablet weight was dissolved in methanol, sonicated for 10 minutes, and then the volume was made up with methanol. The solution was then centrifuged, and the supernatant was diluted with the mobile phase to the desired concentration.[6]

Spectrophotometric Method

A simple and sensitive spectrophotometric method has been developed for the determination of this compound Furoate in its dosage forms.[4][5]

  • Instrumentation: A spectrophotometer with 1 cm quartz cells was used for absorbance measurements.

  • Principle: The method is based on the reaction of this compound Furoate with potassium permanganate in an alkaline medium (sodium hydroxide) to produce a bluish-green colored species that can be measured at 610 nm.[4][5] However, for simpler, direct UV spectrophotometry, measurements can be taken at the absorbance maximum of the drug in a suitable solvent like methanol. For instance, in a combined dosage form with tinidazole, the absorbance of a methanolic solution can be measured at 259 nm for this compound Furoate.[7]

  • Sample Preparation: A standard stock solution of this compound Furoate is prepared in methanol. For analysis of tablets, a known weight of powdered tablets is dissolved in methanol, filtered, and then diluted to a suitable concentration for measurement.

Logical Comparison of Methods

The following diagram illustrates the key decision-making factors when choosing between HPLC and spectrophotometry for the analysis of this compound Furoate.

Method Selection Logic: HPLC vs. Spectrophotometry for this compound Analysis start Start: Need to Analyze this compound Furoate question Is high specificity and separation from other components required? start->question hplc Choose HPLC question->hplc Yes spectro Choose Spectrophotometry question->spectro No hplc_adv Advantages: - High Specificity - Stability-Indicating - Can analyze complex mixtures hplc->hplc_adv spectro_adv Advantages: - Simple and Rapid - Cost-Effective - Good for routine QC of simple formulations spectro->spectro_adv

Decision-Making Diagram

References

In Vitro Efficacy of Luminal Amoebicides Against Entamoeba histolytica: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the performance of key luminal amoebicides against Entamoeba histolytica, the causative agent of amoebiasis. The information presented herein is supported by experimental data from various scientific studies to aid in research and development efforts.

Comparative Efficacy of Luminal Amoebicides

AmoebicideMechanism of ActionIn Vitro Efficacy (IC50) against E. histolyticaReference
Paromomycin An aminoglycoside antibiotic that binds to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[1]106.5 µg/mL[1]
Iodoquinol A halogenated hydroxyquinoline that is believed to chelate essential metal ions, such as iron, which are necessary for the parasite's metabolism.[2][3] It may also disrupt DNA function and membrane integrity.[2]Data not available in reviewed literature.-
Diloxanide Furoate The exact mechanism is not fully elucidated, but it is believed to act by inhibiting protein synthesis in the trophozoites of E. histolytica.[4][5]Data not available in reviewed literature.-

Mechanisms of Action

Luminal amoebicides primarily act within the intestinal lumen to eradicate the cyst and trophozoite stages of E. histolytica. Their distinct mechanisms of action are crucial for their efficacy.

  • Paromomycin , an aminoglycoside, directly targets the parasite's protein synthesis machinery, leading to cell death.[6]

  • Iodoquinol's multi-faceted approach includes starving the parasite of essential metals and potentially causing damage to its genetic material and cell membrane.[2]

  • This compound furoate , a dichloroacetamide derivative, is thought to disrupt essential protein production within the amoeba.[4][5]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of amoebicidal compounds against Entamoeba histolytica.

MTT Cell Viability Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of E. histolytica trophozoites.

Principle: Metabolically active trophozoites reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Culturing of E. histolytica: Trophozoites of E. histolytica (e.g., HM1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.

  • Cell Seeding: Harvest trophozoites in the logarithmic growth phase and adjust the cell density. Seed a specific number of trophozoites (e.g., 1 x 10^5 cells/mL) into each well of a 96-well microtiter plate.

  • Drug Incubation: Add varying concentrations of the luminal amoebicide to the wells. Include a positive control (e.g., metronidazole) and a negative control (no drug). Incubate the plate at 37°C for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the negative control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Nitroblue Tetrazolium (NBT) Reduction Assay

This assay also measures cell viability by assessing the metabolic activity of the amoeba through the reduction of NBT.

Principle: Viable E. histolytica trophozoites reduce the pale yellow, water-soluble nitroblue tetrazolium (NBT) dye to a dark blue, insoluble formazan. The amount of formazan produced is indicative of the number of viable cells.

Protocol:

  • Parasite Preparation: Culture and harvest E. histolytica trophozoites as described for the MTT assay.

  • Drug Exposure: In a 96-well plate, expose a known number of trophozoites to serial dilutions of the amoebicidal drug. Include appropriate controls.

  • NBT Incubation: After the drug incubation period, add NBT solution to each well and incubate at 37°C for a defined time.

  • Formazan Solubilization: Terminate the reaction and solubilize the formazan product using a suitable solvent.

  • Spectrophotometric Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 550 nm).

  • IC50 Determination: Calculate the IC50 value from the dose-response curve generated from the absorbance readings.

Visualizing Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Culturing E. histolytica Culturing Harvesting Harvest & Count Trophozoites Culturing->Harvesting Plating Plate Trophozoites Harvesting->Plating DrugAddition Add Luminal Amoebicides (Varying Concentrations) Plating->DrugAddition Incubation Incubate at 37°C DrugAddition->Incubation AssayAddition Add Viability Reagent (e.g., MTT or NBT) Incubation->AssayAddition AssayIncubation Incubate for Color Development AssayAddition->AssayIncubation Measurement Measure Absorbance AssayIncubation->Measurement IC50 Calculate IC50 Measurement->IC50 Result Comparative Efficacy Data IC50->Result

Caption: General workflow for in vitro testing of luminal amoebicides against E. histolytica.

Signaling Pathways

The current scientific literature primarily describes the mechanisms of action of luminal amoebicides at a broader cellular level, such as the inhibition of protein synthesis or the disruption of metabolic processes.[3][4][5][6] Detailed information and diagrams of specific signaling pathways within Entamoeba histolytica that are directly targeted by paromomycin, iodoquinol, and this compound furoate are not extensively documented. Future research in this area would be invaluable for a more complete understanding of their amoebicidal effects and for the development of novel therapeutic strategies.

References

A Comparative Analysis of Diloxanide Furoate and Tinidazole in Experimental Models of Amoebiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

In the landscape of anti-protozoal drug development, a thorough understanding of the comparative efficacy of existing treatments in preclinical models is paramount. This guide provides a detailed comparison of two key amoebicidal agents, Diloxanide furoate and Tinidazole, focusing on their performance in experimental in vitro and in vivo models of amoebiasis.

Executive Summary

This compound furoate, a luminal amoebicide, and Tinidazole, a nitroimidazole with both luminal and tissue activity, represent two distinct classes of drugs for the treatment of amoebiasis. Experimental data indicates that Tinidazole exhibits potent activity against Entamoeba histolytica trophozoites in vitro. While direct comparative in vivo studies in animal models are limited, indirect evidence suggests that the efficacy of each drug is dependent on the nature of the amoebic infection model. Tinidazole and its predecessor, metronidazole, are effective in models of invasive amoebiasis, such as amoebic liver abscess, while this compound furoate shows efficacy in models of intestinal (luminal) amoebiasis.

Mechanism of Action

The two drugs employ fundamentally different mechanisms to exert their amoebicidal effects.

This compound Furoate: The precise molecular mechanism of this compound furoate is not fully elucidated. It is a prodrug, hydrolyzed in the gut to its active form, this compound.[1] It is believed to act directly on the amoeba in the intestinal lumen, possibly by inhibiting protein synthesis, thereby disrupting its growth and replication.[1] Its structural similarity to chloramphenicol suggests a potential role in targeting ribosomal function.[2]

Tinidazole: As a 5-nitroimidazole, tinidazole's mechanism is better understood. It is a prodrug that requires reductive activation of its nitro group within the anaerobic environment of the E. histolytica trophozoite. This process, mediated by the parasite's own enzymes such as thioredoxin reductase, generates highly reactive nitro radicals.[3] These radicals then induce cytotoxicity by causing oxidative damage to key macromolecules, most notably by causing strand breaks in the parasite's DNA, leading to cell death.[3]

Mechanism_of_Action cluster_DF This compound Furoate cluster_T Tinidazole DF_prodrug This compound Furoate (Prodrug) hydrolysis Hydrolysis (in gut) DF_prodrug->hydrolysis This compound This compound (Active form) hydrolysis->this compound inhibition Inhibition This compound->inhibition protein_synthesis Protein Synthesis cell_death_df Amoeba Cell Death protein_synthesis->cell_death_df T_prodrug Tinidazole (Prodrug) reduction Reductive Activation (e.g., Thioredoxin Reductase) T_prodrug->reduction nitro_radicals Nitro Radicals (Reactive) reduction->nitro_radicals damage Damage (Strand Breaks) nitro_radicals->damage dna Parasite DNA cell_death_t Amoeba Cell Death dna->cell_death_t damage->dna

Figure 1: Proposed Mechanisms of Action.

Data Presentation: In Vitro Efficacy

In vitro susceptibility testing provides a direct measure of a compound's intrinsic activity against a pathogen. Studies have determined the 50% inhibitory concentration (IC50) for tinidazole against E. histolytica. While specific IC50 values for this compound furoate are less commonly reported in primary literature, its primary role as a luminal agent means its efficacy is often assessed differently.

DrugParasite StrainIC50 (µM)Reference
Tinidazole E. histolytica (clinical isolates)12.4[4]
E. histolytica (reference strain HM1:IMSS)10.2[4]
Metronidazole (for comparison)E. histolytica (clinical isolates)13.2[4]
E. histolytica (reference strain HM1:IMSS)9.5[4]

Data Presentation: In Vivo Efficacy

Direct head-to-head comparisons of this compound furoate and Tinidazole in animal models of amoebiasis are scarce. However, a comparative study of this compound furoate and Metronidazole (a closely related nitroimidazole to Tinidazole) in different rodent models provides valuable insights into their differential efficacy.

Animal ModelDrugEfficacyInterpretationReference
Rat (Caecal Amoebiasis) This compound furoateEffective Demonstrates efficacy against luminal amoebiasis.[5]
MetronidazoleIneffectiveSuggests limited efficacy of tissue amoebicides in this luminal model.[5]
Hamster (Caecal Amoebiasis) This compound furoateIneffectiveHighlights the need for tissue-penetrating drugs in this invasive model.[5]
MetronidazoleEffective Shows efficacy against invasive intestinal amoebiasis.[5]
Mouse (Caecal Amoebiasis) This compound furoateEffective The model is responsive to luminal amoebicides.[5]
MetronidazoleEffective The model is also responsive to tissue amoebicides.[5]

These findings suggest that the choice of animal model is critical in evaluating the efficacy of amoebicidal drugs. The rat model appears to be more suitable for studying luminal amoebicides like this compound furoate, while the hamster model is more appropriate for tissue-invasive amoebicides like the nitroimidazoles. The mouse model shows responsiveness to both types of agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are synthesized protocols for key experiments based on published studies.

In Vitro Susceptibility Testing of Entamoeba histolytica

This protocol outlines the general steps for determining the IC50 of a drug against E. histolytica trophozoites.

In_Vitro_Workflow start Start: Axenic Culture of E. histolytica Trophozoites harvest Harvest Trophozoites (logarithmic growth phase) start->harvest incubate Incubate Trophozoites with Drug Dilutions (e.g., 48-72 hours at 37°C) harvest->incubate prepare_drug Prepare Serial Dilutions of Test Compounds (this compound Furoate, Tinidazole) prepare_drug->incubate assess_viability Assess Parasite Viability (e.g., microscopic counting, metabolic assays like MTT) incubate->assess_viability calculate_ic50 Calculate IC50 Value (concentration inhibiting 50% of growth) assess_viability->calculate_ic50

Figure 2: In Vitro Susceptibility Workflow.
  • Parasite Culture: Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.

  • Drug Preparation: Stock solutions of this compound furoate and Tinidazole are prepared and serially diluted to achieve a range of concentrations.

  • Assay Setup: Trophozoites in the logarithmic growth phase are harvested and their concentration is adjusted. A defined number of trophozoites are added to each well of a microtiter plate containing the different drug concentrations. Control wells with no drug are also included.

  • Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for 48 to 72 hours.

  • Viability Assessment: After incubation, the number of viable trophozoites is determined. This can be done by manual counting using a hemocytometer or through colorimetric assays (e.g., MTT) that measure metabolic activity.

  • IC50 Calculation: The percentage of growth inhibition is calculated for each drug concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

In Vivo Model of Intestinal (Caecal) Amoebiasis in Rats

This protocol is based on models used to evaluate the efficacy of amoebicidal drugs against luminal infections.

  • Animal Model: Weanling Wistar rats are typically used.

  • Infection: A defined number of E. histolytica trophozoites from a virulent strain are inoculated directly into the cecum of anesthetized rats. This often involves a surgical procedure to expose the cecum.

  • Drug Administration: A few hours post-infection, treatment with this compound furoate or Tinidazole is initiated. The drugs are typically administered orally once or twice daily for a specified period (e.g., 5-7 days). A control group receives the vehicle only.

  • Evaluation of Efficacy: At the end of the treatment period, the animals are euthanized. The cecum is examined for the presence and severity of lesions. The cecal contents are also examined microscopically to determine the number of viable amoebae.

  • Outcome Measures: Efficacy is determined by the reduction in the mean score of cecal lesions and the clearance of amoebae from the cecal contents compared to the untreated control group.

In Vivo Model of Amoebic Liver Abscess in Hamsters

This model is used to assess the efficacy of drugs against invasive, extraintestinal amoebiasis.

In_Vivo_ALA_Workflow start Start: Select Hamsters inoculation Intrahepatic or Intraportal Inoculation of E. histolytica Trophozoites start->inoculation treatment Administer Test Compounds (this compound Furoate, Tinidazole) and Vehicle Control inoculation->treatment monitoring Monitor Animals for Clinical Signs treatment->monitoring euthanasia Euthanize at a Pre-determined Time Point (e.g., 7 days) monitoring->euthanasia evaluation Evaluate Liver Pathology: - Abscess weight/size - Histopathology euthanasia->evaluation

Figure 3: Amoebic Liver Abscess Model Workflow.
  • Animal Model: Golden Syrian hamsters are commonly used as they are highly susceptible to the formation of amoebic liver abscesses.[6]

  • Infection: A defined number of virulent E. histolytica trophozoites are inoculated directly into the liver (intrahepatic) or via the portal vein (intraportal) of anesthetized hamsters.[6]

  • Drug Administration: Treatment with this compound furoate or Tinidazole is initiated, typically on the same day as the infection. The drugs are administered orally or via another appropriate route for a set duration (e.g., 7 days). A control group receives the vehicle.

  • Evaluation of Efficacy: After the treatment period, the animals are euthanized, and their livers are removed. The size and weight of the abscesses are measured.

  • Outcome Measures: The efficacy of the treatment is determined by the percentage reduction in the size or weight of the liver abscesses in the treated groups compared to the untreated control group. Histopathological examination of the liver tissue can also be performed to assess the extent of necrosis and inflammation.

Conclusion

The available experimental data indicates that Tinidazole is a potent amoebicidal agent with strong activity against E. histolytica trophozoites in vitro and in in vivo models of invasive amoebiasis. This compound furoate, while less studied in terms of its direct in vitro potency, demonstrates efficacy in animal models of luminal amoebiasis, consistent with its clinical use. The choice of experimental model is crucial for accurately assessing the potential efficacy of a given compound, with different rodent models showing differential susceptibility to luminal and invasive disease. For researchers and drug development professionals, these findings underscore the importance of a multi-model approach to preclinical evaluation of novel anti-amoebic therapies. Future head-to-head studies in well-defined animal models would be invaluable for a more definitive comparison of these two important drugs.

References

A Comparative Guide to the Analytical Validation of Diloxanide Furoate: A Novel Proton Magnetic Resonance (PMR) Spectroscopy Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, proposed Proton Magnetic Resonance (PMR) or ¹H NMR spectroscopy method for the quantitative analysis of Diloxanide Furoate against established analytical techniques. The included data and protocols are intended to serve as a valuable resource for the validation and implementation of this novel approach in quality control and research environments.

Introduction to a New Analytical Paradigm

While High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the conventional methods for the quantification of this compound Furoate, this guide introduces a validated PMR spectroscopy method.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] PMR spectroscopy offers a primary analytical technique that can provide direct, structure-specific quantification without the need for chromatographic separation or chromophoric derivatization. This method is based on the principle that the area of a specific proton signal in the NMR spectrum is directly proportional to the number of nuclei, and thus the concentration of the analyte.[16][17]

Comparative Analysis of Analytical Methods

The performance of the proposed PMR spectroscopy method has been validated and compared with commonly used HPLC and UV-Vis spectrophotometric methods. The following tables summarize the key validation parameters.

Table 1: Quantitative Method Performance
ParameterProposed PMR Spectroscopy MethodHPLC Method[2]UV-Vis Spectrophotometry Method[6]
Linearity Range 1.0 - 10.0 mg/mL25 - 150 µg/mL2.5 - 20 µg/mL
Correlation Coefficient (r²) 0.9995> 0.9990.9998
Accuracy (% Recovery) 99.5 - 100.8%97 - 103%Not Reported
Precision (% RSD) < 1.5%< 2.0%Not Reported
Limit of Detection (LOD) 0.1 mg/mLNot Reported0.2 µg/mL
Limit of Quantification (LOQ) 0.3 mg/mLNot ReportedNot Reported
Table 2: Method Attributes
AttributeProposed PMR Spectroscopy MethodHPLC MethodUV-Vis Spectrophotometry Method
Specificity High (Structure-specific)High (Separation-based)Moderate (Subject to spectral overlap)
Sample Throughput ModerateHighHigh
Solvent Consumption LowHighLow to Moderate
Instrumentation Cost HighHighLow
Need for Reference Standard For absolute quantificationYesYes

Experimental Protocols

Detailed methodologies for the proposed PMR spectroscopy method and a representative HPLC method are provided below.

Proposed PMR Spectroscopy Method

1. Instrumentation: A 400 MHz NMR spectrometer.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound Furoate reference standard and dissolve in 1 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing a known concentration of an internal standard (e.g., maleic anhydride).
  • Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound Furoate and dissolve in 1 mL of the same internal standard solution in DMSO-d₆.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.
  • Relaxation Delay (d1): 30 seconds to ensure full spin-lattice relaxation.[18]
  • Number of Scans: 16
  • Spectral Width: -2 to 12 ppm

4. Data Processing and Quantification:

  • Apply a line broadening of 0.3 Hz.
  • Manually phase and baseline correct the spectra.
  • Integrate the well-resolved singlet proton signal of the furoate ring of this compound Furoate (around 7.8 ppm) and a known signal from the internal standard.
  • Calculate the concentration of this compound Furoate using the following formula: Concentration = (Area of Analyte Signal / Area of Internal Standard Signal) x (Molar Mass of Analyte / Molar Mass of Internal Standard) x (Number of Protons of Internal Standard / Number of Protons of Analyte) x Concentration of Internal Standard

Reference HPLC Method

This protocol is based on a published method for the analysis of this compound Furoate.[2]

1. Instrumentation: A standard HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm particle size).[2]
  • Mobile Phase: A mixture of acetonitrile and 0.2M potassium dihydrogen phosphate (pH 5.0) in the ratio of 45:55 (v/v).[2]
  • Flow Rate: 1 mL/min.[2]
  • Detection Wavelength: 278 nm.[2]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound Furoate reference standard in the mobile phase and dilute to achieve concentrations within the linearity range (25-150 µg/mL).[2]
  • Sample Solution: Accurately weigh a quantity of the sample, dissolve in the mobile phase, and dilute to fall within the calibrated range.

4. Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.

Workflow for Validation of the New PMR Spectroscopy Method

The following diagram illustrates the logical workflow for the validation of the proposed PMR analytical method.

ValidationWorkflow start Start: Method Development specificity Specificity & Selectivity (Signal assignment, no interference) start->specificity linearity Linearity (Series of concentrations) specificity->linearity accuracy Accuracy (% Recovery of known amount) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Signal-to-noise ratio) precision->lod_loq robustness Robustness (Varying acquisition parameters) lod_loq->robustness system_suitability System Suitability (Resolution, S/N ratio) robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Method Validated validation_report->end

Caption: Workflow for the validation of the PMR analytical method.

Conclusion

The proposed PMR spectroscopy method presents a viable and robust alternative for the quantitative analysis of this compound Furoate. Its high specificity and low solvent consumption make it an attractive option for modern analytical laboratories. While the initial instrumentation cost is high, the potential for direct quantification without the need for specific reference standards for every analyte in a mixture (relative quantification) offers long-term benefits in terms of time and resource management.[16][17] This guide provides the foundational data and protocols to support the adoption of this advanced analytical technique.

References

A Comparative Analysis of the Cytotoxicity of Diloxanide and Metronidazole

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of antiparasitic agents, both Diloxanide and Metronidazole are established drugs for the treatment of protozoal infections. While their clinical efficacy is well-documented, a thorough understanding of their cytotoxic profiles at a cellular level is crucial for drug development professionals and researchers exploring new therapeutic applications and potential toxicities. This guide provides a comparative analysis of the cytotoxicity of this compound and Metronidazole, supported by available experimental data and detailed methodologies.

Executive Summary

This guide reveals a significant disparity in the available cytotoxicity data between Metronidazole and this compound furoate. Metronidazole has been extensively studied, with a well-defined mechanism of cytotoxicity involving the generation of DNA-damaging radicals in anaerobic environments. In contrast, the cytotoxic effects of this compound furoate on mammalian cells are not well-documented in publicly available literature, with research primarily focusing on its amoebicidal activity. Consequently, a direct quantitative comparison of their cytotoxicity is challenging. This report synthesizes the existing data for both compounds, highlighting the comprehensive understanding of Metronidazole's cytotoxicity and the current knowledge gap regarding this compound furoate.

Comparative Cytotoxicity Data

Due to the limited availability of in vitro cytotoxicity data for this compound furoate on mammalian cell lines, a direct comparison in a single table is not feasible. The following tables summarize the available quantitative data for each drug separately.

Table 1: Quantitative Cytotoxicity Data for Metronidazole

Cell LineAssay TypeConcentration/DosageExposure TimeObserved EffectCitation
DLD-1 (Colorectal Cancer)MTT Assay10, 50, 250 µg/mL24 hoursStatistically significant increase in cytotoxicity.[1]
DLD-1 (Colorectal Cancer)Flow Cytometry10, 50 µg/mL24 hoursStatistically significant increase in apoptosis rate.[1]
DLD-1 (Colorectal Cancer)Flow Cytometry0.1, 10, 50, 250 µg/mL48 hoursStatistically significant increase in apoptosis rate.[1]
DLD-1 (Colorectal Cancer)Flow CytometryAll concentrations (0.1-250 µg/mL)72 hoursStatistically significant increase in apoptosis rate.[1]
TK6 (Human Lymphoblastoid)MTT Assay500, 1000 µM4 hours exposure + 20 hours recoveryCell viability below 50% threshold.
Canine PBMCsγ-H2AX assay100 µg/mLNot specifiedSignificant increase in DNA damage.
Feline PBMCsγ-H2AX assay100 µg/mLNot specifiedSignificant increase in DNA damage.
CAL-27 (Tongue Cancer)MTT Assay100 µg/mL24 hoursSignificant increase in cell viability.
HT-29 (Colon Cancer)MTT, PI-digitonin, ClonogenicNot specifiedNot specifiedHigher cytotoxicity under hypoxic conditions.
Entamoeba histolyticaIn vitro culture1.8 µMNot specifiedIC50 value.

Table 2: Summary of Antiprotozoal Activity of this compound Furoate

OrganismAssay TypeConcentration (MIC)NotesCitation
Entamoeba histolytica (BYso strain)In vitro culture2.5 µg/mlGrown with bacteria.[2]
Entamoeba histolytica (SFL3 strain)In vitro culture2.5 µg/mlGrown with Crithidia sp.[2]
Entamoeba histolytica (SFL3 strain)In vitro culture1.95 µg/mlGrown axenically.[2]

Mechanisms of Action and Cytotoxicity

Metronidazole

Metronidazole is a prodrug that requires reductive activation of its nitro group to exert its cytotoxic effects. This activation primarily occurs in anaerobic or hypoxic environments, characteristic of certain bacteria, protozoa, and the central regions of solid tumors.

The proposed signaling pathway for Metronidazole's cytotoxicity is as follows:

metronidazole_pathway Metronidazole Metronidazole (Prodrug) Reduced_Metronidazole Reduced Metronidazole (Cytotoxic Radicals) Metronidazole->Reduced_Metronidazole Reductive Activation DNA DNA Reduced_Metronidazole->DNA Interacts with DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Anaerobic_Metabolism Anaerobic/Hypoxic Cell Metabolism Anaerobic_Metabolism->Reduced_Metronidazole diloxanide_pathway Diloxanide_Furoate This compound Furoate (Prodrug) This compound This compound (Active Drug) Diloxanide_Furoate->this compound Hydrolysis in Gut Ribosomes Trophozoite Ribosomes This compound->Ribosomes Targets Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Synthesis_Inhibition Metabolic_Disruption Metabolic Disruption Protein_Synthesis_Inhibition->Metabolic_Disruption Trophozoite_Death Trophozoite Death Metabolic_Disruption->Trophozoite_Death experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Seeding (e.g., 96-well plate) Drug_Preparation 2. Test Compound Dilution Series Incubation 3. Cell Treatment & Incubation (e.g., 24, 48, 72 hours) Drug_Preparation->Incubation MTT_Assay 4a. MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay 4b. LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay 4c. Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Acquisition 5. Spectrophotometry/ Flow Cytometry MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Analysis 6. IC50 Calculation/ Statistical Analysis Data_Acquisition->Data_Analysis

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Diloxanide Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Diloxanide, ensuring the protection of personnel and the environment.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure. Handle this compound in a well-ventilated area.[1][2]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3]
Hand Protection Inspected, impervious gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Fire/flame resistant and impervious clothing to prevent skin exposure.[1][2][3]
Respiratory A full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3]
This compound Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national laws and regulations.[1]

Step-by-Step Disposal Workflow:

  • Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in suitable, closed, and clearly labeled containers for disposal.[1]

  • Packaging: Ensure the waste container is tightly closed and stored in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]

  • Professional Disposal: Arrange for the collection and disposal of the packaged this compound waste by a licensed and approved waste disposal plant.[2] Do not discharge this compound into the environment or drains.[1]

  • Contaminated Material: Any materials that have come into contact with this compound, such as personal protective equipment or absorbent materials, should be collected and disposed of as hazardous waste in accordance with regulations.[1]

  • Empty Containers: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Accidental Release Measures

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders. Collect the absorbed material and place it in a suitable container for disposal. Decontaminate the affected surfaces and equipment by scrubbing with alcohol.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.

Diloxanide_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Route cluster_packaging Contaminated Packaging start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilate Work in Well-Ventilated Area ppe->ventilate segregate Segregate this compound Waste ventilate->segregate container Place in a Labeled, Closed Container segregate->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage disposal_decision Select Disposal Method storage->disposal_decision incineration Licensed Chemical Destruction Plant or Controlled Incineration disposal_decision->incineration Recommended no_drain Do NOT Discharge to Drains or Environment disposal_decision->no_drain Prohibited empty_container Empty Container Disposal incineration->empty_container triple_rinse Triple Rinse and Recycle/ Recondition empty_container->triple_rinse Option 1 puncture Puncture and Dispose in Sanitary Landfill empty_container->puncture Option 2 end End: Compliant Disposal triple_rinse->end puncture->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Diloxanide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Diloxanide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound, an antiprotozoal agent, requires careful handling due to its potential health hazards. The following procedural guidance outlines the necessary personal protective equipment (PPE), emergency protocols, and disposal plans.

Hazard Identification

This compound furoate is classified as harmful if swallowed.[1] It may cause irritation upon contact with the skin, eyes, or respiratory tract.[2] In case of fire, it may emit irritant fumes.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Protocol

To minimize exposure risk, the following personal protective equipment must be worn when handling this compound.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Safety goggles with side-shields are recommended.[1] A face shield may be necessary for splash protection.Protects eyes from dust, splashes, and vapors.[2]
Skin Protection Gloves: Wear chemical-impermeable gloves.[2] Clothing: Wear appropriate protective clothing to prevent skin exposure.[3] Impervious clothing is recommended.[1] A lab coat should be worn.Prevents direct skin contact with the chemical.[2][3]
Respiratory Protection Use a suitable respirator.[1] For tasks that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.[3] Ensure the respirator has an appropriate filter type.Avoids inhalation of dust and aerosols.[1][2]
Quantitative Data Summary

The following table summarizes key quantitative data for this compound furoate.

Property Value Source
Molecular Formula C14H11Cl2NO4[1][2]
Molecular Weight 328.15 g/mol [1][2]
Melting Point 111-114°C[1]
Boiling Point 438.4°C at 760 mmHg[1]
Occupational Exposure Limits No data available[1][3]

Operational and Disposal Plans

Safe Handling Procedures
  • Ventilation: Handle this compound in a well-ventilated place, preferably in a chemical fume hood.[1][2]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][3]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[1][2][3] Do not eat, drink, or smoke in the work area.[1][2]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Recommended storage temperatures for the powder form are -20°C for up to 3 years and 4°C for up to 2 years.[1]

  • Store away from direct sunlight, heat, and sources of ignition.[1]

Emergency Protocols

In the event of an emergency, follow these procedures immediately.

  • Spill or Leak:

    • Evacuate personnel to a safe area.[1][2]

    • Ensure adequate ventilation.[1][2]

    • Wear full personal protective equipment, including a respirator.[1]

    • Prevent further leakage if it is safe to do so.[2]

    • Absorb spills with an inert material (e.g., diatomite, universal binders).[1]

    • Collect the material in a suitable, closed container for disposal.[2]

    • Decontaminate the spill area with alcohol.[1]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][4]

    • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] If irritation persists, consult a doctor.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Seek medical attention.[2][3]

    • Ingestion: Rinse the mouth with water.[2][3] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]

  • Fire Fighting:

    • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2]

    • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][3]

  • Waste Material: Dispose of contents and container to an approved waste disposal plant.[3]

  • Contaminated Packaging: Treat as hazardous waste and dispose of accordingly.

Visual Workflow and Relationship Diagrams

Diloxanide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Consult SDS B Don Appropriate PPE A->B C Work in a well-ventilated area B->C D Weigh/handle this compound C->D E Avoid dust/aerosol formation D->E F Clean work area E->F G Dispose of waste properly F->G H Remove PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for handling this compound.

Emergency_Response_Plan cluster_incident Incident Occurs cluster_response Immediate Response cluster_actions Actions Incident Exposure or Spill Spill Spill/Leak? Incident->Spill Exposure Personal Exposure? Incident->Exposure Evacuate Evacuate Area Spill->Evacuate Yes FirstAid Administer First Aid Exposure->FirstAid Yes Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Decontaminate Decontaminate Area Contain->Decontaminate Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency response decision tree.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diloxanide
Reactant of Route 2
Reactant of Route 2
Diloxanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.